molecular formula C30H45N5O4S B11927616 (S,R,S)-AHPC-Me-C6-NH2

(S,R,S)-AHPC-Me-C6-NH2

Número de catálogo: B11927616
Peso molecular: 571.8 g/mol
Clave InChI: UGZLQBJANUBKTH-BOALBMDWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,R,S)-AHPC-Me-C6-NH2 is a useful research compound. Its molecular formula is C30H45N5O4S and its molecular weight is 571.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C30H45N5O4S

Peso molecular

571.8 g/mol

Nombre IUPAC

(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H45N5O4S/c1-19(21-11-13-22(14-12-21)26-20(2)32-18-40-26)33-28(38)24-16-23(36)17-35(24)29(39)27(30(3,4)5)34-25(37)10-8-6-7-9-15-31/h11-14,18-19,23-24,27,36H,6-10,15-17,31H2,1-5H3,(H,33,38)(H,34,37)/t19-,23+,24-,27+/m0/s1

Clave InChI

UGZLQBJANUBKTH-BOALBMDWSA-N

SMILES isomérico

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O

SMILES canónico

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O

Origen del producto

United States

Foundational & Exploratory

The Strategic Role of (S,R,S)-AHPC-Me-C6-NH2 in PROTACs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, comprising a warhead for target protein engagement, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide delves into the specific role and application of (S,R,S)-AHPC-Me-C6-NH2, a key building block in the construction of potent and selective PROTACs. This molecule serves as a pre-functionalized E3 ligase ligand, incorporating a high-affinity binder for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, tethered to a six-carbon alkyl amine linker. We will explore its structural significance, its impact on the formation and stability of the ternary complex, and provide detailed experimental protocols for its incorporation into novel PROTAC molecules and their subsequent evaluation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that function by inducing the proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.[]

The three key components of a PROTAC are:

  • A Warhead: A ligand that specifically binds to the target protein.

  • An E3 Ligase Ligand: A molecule that recruits a specific E3 ubiquitin ligase.

  • A Linker: A chemical moiety that connects the warhead and the E3 ligase ligand.

The linker is not merely a passive spacer but plays a crucial role in determining the overall properties of the PROTAC, including its solubility, cell permeability, and, most importantly, the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4]

This compound: A VHL-Recruiting Building Block

This compound is an E3 ligase ligand-linker conjugate. It consists of two key components:

  • (S,R,S)-AHPC-Me: A potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (S,R,S) stereochemistry is crucial for high-affinity binding to VHL.[5]

  • -C6-NH2: A six-carbon (hexyl) alkyl linker with a terminal primary amine (-NH2) group.

The primary amine provides a reactive handle for the straightforward covalent attachment of a warhead molecule, typically through an amide bond formation with a carboxylic acid on the warhead. This modular design allows for the rapid synthesis of diverse PROTAC libraries.[6]

The Significance of the VHL Ligand

VHL is one of the most widely used E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[7][8] The (S,R,S)-AHPC-Me moiety is a derivative of the natural hydroxyproline (B1673980) recognition motif of HIF-1α, a native substrate of VHL.[5] This mimicry allows it to bind with high affinity and specificity to the substrate recognition pocket of VHL.

The Role of the C6 Alkyl Linker

The choice of linker is a critical determinant of a PROTAC's efficacy. The C6 alkyl linker in this compound offers a balance of flexibility and length.

  • Flexibility: Alkyl chains are highly flexible, which can be advantageous in allowing the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex.[4] However, excessive flexibility can also lead to an entropic penalty upon binding.[4]

  • Length: The length of the linker is crucial for spanning the distance between the binding sites on the target protein and the E3 ligase. A linker that is too short may lead to steric clashes, while a linker that is too long may not effectively induce proximity. The six-carbon chain has proven to be effective in many VHL-based PROTACs.

  • Physicochemical Properties: Alkyl linkers are generally hydrophobic, which can enhance cell permeability. However, this can also decrease aqueous solubility. The overall physicochemical properties of the final PROTAC will be a composite of the warhead, linker, and E3 ligase ligand.[9]

Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC synthesized from this compound follows a well-defined pathway, which can be investigated through a series of key experiments.

PROTAC_Mechanism cluster_cell Cell PROTAC (S,R,S)-AHPC-Me-C6-Warhead POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Dissociation Ub Ubiquitin E1 E1 E2 E2 E1->E2 Activates Ub E2->VHL Transfers Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_workflow PROTAC Development Workflow Synthesis 1. PROTAC Synthesis (Amide Coupling) Purification 2. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding_Assay 3. Binary Binding Assays (SPR, ITC, FP) Purification->Binding_Assay Ternary_Complex_Assay 4. Ternary Complex Formation (SPR, ITC, NanoBRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay 5. Cellular Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Functional_Assay 6. Functional Cellular Assays Degradation_Assay->Functional_Assay

References

(S,R,S)-AHPC-Me-C6-NH2: An In-Depth Technical Guide to its Mechanism of Action as a VHL Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C6-NH2 is a high-affinity synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular protein degradation machinery. This molecule serves as a fundamental building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the recruitment of the VHL E3 ligase and the subsequent degradation of target proteins. The guide includes quantitative binding data for its parent compound, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of this compound is to act as a molecular tether, linking a target protein to the VHL E3 ubiquitin ligase complex. When incorporated into a PROTAC, one end of the chimeric molecule binds to the protein of interest (POI), while the this compound moiety binds to VHL. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2][3]

The VHL E3 ligase complex is a key regulator of cellular homeostasis, with its most well-characterized substrate being the alpha subunit of the hypoxia-inducible factor (HIF-1α).[4] Under normal oxygen conditions, HIF-1α is hydroxylated, leading to its recognition and ubiquitination by VHL, followed by proteasomal degradation. VHL ligands like this compound mimic the hydroxylated HIF-1α, allowing them to bind to the same site on the VHL protein with high affinity.[4][5]

The following diagram illustrates the general mechanism of a PROTAC utilizing a VHL ligand like this compound.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC This compound based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase Complex PROTAC->VHL Binds to VHL E2 E2 Ubiquitin- Conjugating Enzyme POI->PROTAC VHL->PROTAC Ub_POI Ubiquitinated POI VHL->Ub_POI Catalyzes Ub Transfer E1 E1 Ubiquitin- Activating Enzyme E1->E2 Transfers Ub E2->VHL Recruited to Complex Ub Ubiquitin Ub->E1 Activated Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI

Caption: PROTAC-mediated protein degradation utilizing a VHL ligand.

Quantitative Binding Affinity

CompoundAssay TypeTargetKd (nM)IC50 (µM)Reference
VH032Isothermal Titration Calorimetry (ITC)VHL185-[4][5][6]
VH101ITCVHL44-[4]
VH298ITCVHL80-90-[7]
VH032 AnalogTR-FRETVCB Complex3.01-[8][9]

Note: The VCB complex consists of VHL, Elongin B, and Elongin C.

Experimental Protocols

Characterizing the interaction of this compound with VHL and its function within a PROTAC involves several key biophysical and cellular assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To quantify the binding affinity of the VHL ligand to the VHL protein complex in a high-throughput format.

Principle: This assay measures the proximity of a fluorescently labeled VHL ligand (or a competitive ligand) and a lanthanide-labeled antibody that binds to a tagged VHL protein complex. When the ligand binds to VHL, the donor (lanthanide) and acceptor (fluorophore) are brought close together, resulting in a FRET signal.[10][11][12]

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant His-tagged VHL-ElonginB-ElonginC (VCB) complex.

    • Terbium-labeled anti-His antibody (donor).

    • Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) or an unlabeled competitor (this compound).[8]

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).

    • 384-well low-volume microplates.

    • TR-FRET compatible plate reader.

  • Procedure: a. Prepare serial dilutions of the test compound (this compound) in assay buffer. b. In a 384-well plate, add the test compound, a fixed concentration of the fluorescently labeled VHL ligand, and the His-tagged VCB complex. c. Add the Terbium-labeled anti-His antibody. d. Incubate the plate at room temperature for 1-2 hours, protected from light. e. Measure the TR-FRET signal by reading the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at the appropriate wavelength for the donor (e.g., 340 nm). f. Calculate the ratio of the acceptor to donor emission signals. g. Plot the emission ratio against the logarithm of the competitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram:

TR_FRET_Workflow TR-FRET Experimental Workflow start Start reagent_prep Prepare Reagents: - Serial dilutions of this compound - Fluorescent VHL ligand - His-VCB complex - Tb-anti-His antibody start->reagent_prep plate_addition Add reagents to 384-well plate reagent_prep->plate_addition incubation Incubate at room temperature (1-2 hours) plate_addition->incubation read_plate Read TR-FRET signal incubation->read_plate data_analysis Calculate emission ratio and determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a TR-FRET binding assay.

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics (association and dissociation rates) and affinity of the VHL ligand binding to the VHL protein complex.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for real-time monitoring of the binding interaction.[13][14][15][16]

Detailed Methodology:

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5, streptavidin-coated).

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Running buffer (e.g., HBS-EP+).

    • Recombinant biotinylated VCB complex (for streptavidin chip) or unlabeled VCB complex (for amine coupling).

    • This compound dissolved in running buffer.

  • Procedure: a. Immobilization:

    • For a streptavidin chip, inject the biotinylated VCB complex over the sensor surface to achieve the desired immobilization level.
    • For a CM5 chip, activate the surface with EDC/NHS and inject the VCB complex in immobilization buffer, followed by blocking with ethanolamine. b. Binding Analysis:
    • Inject a series of concentrations of this compound over the immobilized VCB surface and a reference surface (without VCB).
    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer. c. Regeneration:
    • If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte. d. Data Analysis:
    • Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.
    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Workflow Diagram:

SPR_Workflow SPR Experimental Workflow start Start immobilization Immobilize VCB Complex on Sensor Chip start->immobilization binding_analysis Inject Serial Dilutions of this compound immobilization->binding_analysis data_acquisition Monitor Association and Dissociation binding_analysis->data_acquisition regeneration Regenerate Sensor Surface (optional) data_acquisition->regeneration data_analysis Analyze Sensorgrams to Determine Kinetic Parameters regeneration->data_analysis end End data_analysis->end

Caption: Workflow for an SPR binding kinetics experiment.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the formation of the ternary complex (POI-PROTAC-VHL) in a cellular context.

Principle: An antibody specific to one component of the complex (e.g., VHL or a tagged POI) is used to pull down the entire complex from a cell lysate. The presence of the other components in the immunoprecipitated sample is then detected by Western blotting.[17][18]

Detailed Methodology:

  • Reagents and Materials:

    • Cells expressing the POI and VHL.

    • PROTAC containing the this compound ligand.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibody against VHL or the POI.

    • Protein A/G magnetic beads or agarose (B213101) resin.

    • Wash buffer (e.g., lysis buffer with lower detergent concentration).

    • Elution buffer (e.g., SDS-PAGE sample buffer).

    • SDS-PAGE and Western blotting reagents.

    • Primary and secondary antibodies for Western blotting.

  • Procedure: a. Cell Treatment: Treat cells with the PROTAC or a vehicle control for a specified time. Pre-treatment with a proteasome inhibitor (e.g., MG132) can be used to stabilize the ternary complex. b. Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer. c. Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.
    • Incubate the cleared lysate with the primary antibody overnight at 4°C.
    • Add Protein A/G beads to capture the antibody-protein complexes. d. Washing: Wash the beads several times with wash buffer to remove non-specific binders. e. Elution: Elute the bound proteins from the beads using elution buffer. f. Western Blotting:
    • Separate the eluted proteins by SDS-PAGE.
    • Transfer the proteins to a PVDF membrane.
    • Probe the membrane with primary antibodies against the POI and VHL to detect their presence in the immunoprecipitated complex.

Workflow Diagram:

CoIP_Workflow Co-Immunoprecipitation Experimental Workflow start Start cell_treatment Treat Cells with PROTAC start->cell_treatment cell_lysis Lyse Cells cell_treatment->cell_lysis immunoprecipitation Immunoprecipitate with VHL or POI Antibody cell_lysis->immunoprecipitation washing Wash Beads immunoprecipitation->washing elution Elute Bound Proteins washing->elution western_blot Analyze by Western Blotting for POI and VHL elution->western_blot end End western_blot->end

Caption: Workflow for a co-immunoprecipitation experiment.

Conclusion

This compound is a potent and versatile VHL ligand that plays a crucial role in the development of PROTACs. Its high-affinity binding to the VHL E3 ligase enables the effective recruitment of this degradation machinery to a wide range of target proteins. The experimental protocols detailed in this guide provide a robust framework for the characterization of its binding properties and its efficacy in mediating protein degradation. A thorough understanding of its mechanism of action is paramount for the rational design and optimization of novel PROTAC-based therapeutics.

References

(S,R,S)-AHPC-Me-C6-NH2: A Technical Guide to Solubility, Stability, and Application in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me-C6-NH2. Furthermore, it details its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the development of antiviral agents targeting influenza neuraminidase. This document includes quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Physicochemical Properties of this compound

This compound is a key building block in the development of VHL-based PROTACs. A thorough understanding of its solubility and stability is critical for its effective use in research and drug development.

Solubility Data

The solubility of a compound is a crucial parameter for its handling, formulation, and biological activity. The available data for this compound is summarized in the table below.

SolventSolubilityMolar ConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[1]≥ 174.90 mMSaturation unknown.

Table 1: Solubility of this compound

Stability Data

The stability of this compound under various storage conditions is essential for maintaining its integrity and reactivity. The recommended storage conditions are outlined below.

Storage TemperatureDurationConditions
-80°C6 months[1]In solvent, sealed storage, away from moisture.
-20°C1 month[1]In solvent, sealed storage, away from moisture.

Table 2: Stability of this compound in Solvent

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility of scientific findings. This section outlines the general methodologies for determining the solubility and stability of small molecules like this compound.

Solubility Determination Protocol (General)

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO)

  • Vials with tight-fitting caps

  • Shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • The determined concentration represents the solubility of the compound in the tested solvent under the specified conditions.

Stability Assessment Protocol (General)

Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors.

Objective: To assess the stability of this compound under defined storage conditions.

Materials:

  • This compound solution in a relevant solvent

  • Temperature- and humidity-controlled stability chambers

  • HPLC system

Procedure:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquot the solution into multiple vials and seal them.

  • Place the vials in stability chambers set to the desired storage conditions (e.g., -80°C and -20°C).

  • At predetermined time points (e.g., 0, 1, 3, 6 months), remove a vial from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Analyze the sample by HPLC to determine the concentration of the parent compound and to detect any degradation products.

  • The stability is assessed by comparing the concentration of the parent compound at each time point to the initial concentration. A significant decrease in concentration or the appearance of degradation products indicates instability.

Application in PROTAC Development: Targeting Influenza Neuraminidase

This compound serves as a VHL E3 ligase ligand for the synthesis of PROTACs. A notable application is in the development of an oseltamivir-based PROTAC targeting the influenza virus neuraminidase (NA) for degradation.

Mechanism of Action of Oseltamivir-Based PROTAC

The oseltamivir-based PROTAC is a heterobifunctional molecule that consists of three key components: an oseltamivir (B103847) moiety that binds to the influenza neuraminidase, a linker, and the this compound derived moiety that recruits the VHL E3 ubiquitin ligase. This design allows for the targeted degradation of the viral neuraminidase via the host cell's ubiquitin-proteasome system.

The signaling pathway for this process is illustrated below:

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC Neuraminidase Neuraminidase PROTAC->Neuraminidase Binds to Target VHL_E3_Ligase VHL E3 Ligase PROTAC->VHL_E3_Ligase Recruits E3 Ligase PolyUb Poly-Ub Neuraminidase->PolyUb Poly-ubiquitination VHL_E3_Ligase->Neuraminidase Ubiquitination Ub Ub Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Release

Caption: Mechanism of action of an oseltamivir-based PROTAC.

Experimental Workflow for Oseltamivir-PROTAC Synthesis and Evaluation

The development and evaluation of an oseltamivir-based PROTAC involves a multi-step process, from chemical synthesis to biological characterization.

PROTAC_Workflow Start Start: Design of Oseltamivir-PROTAC Synthesis Chemical Synthesis: Couple Oseltamivir derivative with This compound via a linker Start->Synthesis Purification Purification and Characterization (HPLC, MS, NMR) Synthesis->Purification InVitro_Binding In Vitro Binding Assays: Confirm binding to Neuraminidase and VHL E3 Ligase Purification->InVitro_Binding Cell_Culture Cell-Based Assays: Treat influenza-infected cells with the PROTAC InVitro_Binding->Cell_Culture Degradation_Assay Western Blot Analysis: Measure Neuraminidase protein levels Cell_Culture->Degradation_Assay Antiviral_Assay Antiviral Activity Assays: Determine the efficacy in inhibiting viral replication Cell_Culture->Antiviral_Assay End End: Lead Optimization Degradation_Assay->End Antiviral_Assay->End

Caption: Experimental workflow for oseltamivir-PROTAC development.

This technical guide provides a comprehensive overview of the key data and methodologies related to this compound. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this versatile E3 ligase ligand for the advancement of PROTAC-based therapeutics.

References

The Discovery and Development of AHPC-Based VHL Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of the cellular machinery responsible for protein degradation. Its recruitment by bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy in drug discovery for selectively eliminating disease-causing proteins. Central to the success of this approach is the development of high-affinity ligands for VHL. Among these, (S,R,S)-AHPC (VH032-NH2) and its derivatives have become foundational building blocks for many PROTACs currently under investigation. This technical guide provides an in-depth overview of the discovery, development, and application of AHPC-based VHL ligands.

The VHL E3 Ligase Complex and Its Role in Protein Degradation

The VHL protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[1] This complex targets proteins for ubiquitination, marking them for subsequent degradation by the proteasome. A well-known substrate of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key regulator of the cellular response to low oxygen levels.[2]

PROTACs leverage this natural process by simultaneously binding to a target protein and an E3 ligase, thereby inducing the ubiquitination and degradation of the target protein. The affinity and specificity of the ligand for the E3 ligase are critical for the efficacy of the PROTAC.

AHPC-Based VHL Ligands: Structure and Binding Affinity

(S,R,S)-AHPC is a derivative of the well-characterized VHL ligand, VH032.[3] The core structure is based on hydroxyproline (B1673980), which mimics the post-translationally hydroxylated proline residue of HIF-1α that is recognized by VHL.[4] The (S,R,S) stereochemistry is crucial for optimal binding to the VHL protein.[5] Various modifications to the core AHPC structure have been explored to modulate its binding affinity and provide attachment points for linkers in PROTAC synthesis.

Below is a summary of the binding affinities of several key VHL ligands, including AHPC-based compounds and their precursors.

LigandBinding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)
VH032185 nM-Isothermal Titration Calorimetry (ITC)
VH-29880 - 90 nM-ITC, Fluorescence Polarization
VHL-IN-137 nM-Not specified
VL285-0.34 µMNot specified
VHL Ligand 14-196 nMNot specified
(S,R,S)-AHPC (VH032-NH2)Not directly reportedIndirectly validated via PROTAC activity (GMB-475 IC50 = 1.11 µM for target degradation)Cellular degradation assays

Note: While a direct Kd for (S,R,S)-AHPC is not consistently reported in the public domain, its structural similarity to VH032 suggests a comparable high-affinity binding to VHL. The efficacy of PROTACs built with (S,R,S)-AHPC serves as strong evidence of its robust VHL engagement.[3][6]

VHL-Mediated Protein Degradation Pathway

The recruitment of the VHL E3 ligase complex by an AHPC-based PROTAC initiates a cascade of events leading to the degradation of the target protein. The following diagram illustrates this signaling pathway.

VHL_PROTAC_Pathway VHL-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Molecule cluster_E3_Ligase VHL E3 Ligase Complex PROTAC PROTAC VHL_Ligand AHPC-based VHL Ligand Linker Linker POI_Ligand POI Ligand VHL VHL VHL_Ligand->VHL POI Protein of Interest (POI) POI_Ligand->POI Binding ElonginC Elongin C VHL->ElonginC ElonginB Elongin B ElonginC->ElonginB Cullin2 Cullin 2 ElonginC->Cullin2 Rbx1 Rbx1 Cullin2->Rbx1 Rbx1->POI Ubiquitination Proteasome Proteasome POI->Proteasome Recognition & Degradation E1 E1 Ubiquitin-activating enzyme E2 E2 Ubiquitin-conjugating enzyme E1->E2 Ub Transfer E2->Rbx1 Recruitment Ub Ubiquitin Ub->E1 Activation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: VHL-mediated protein degradation by a PROTAC.

Experimental Protocols for Validating VHL Engagement

Accurate and reproducible methods are essential for confirming the interaction between an AHPC-based ligand and the VHL protein. The following are detailed protocols for commonly used in vitro binding assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound.

Materials:

  • VHL protein (recombinant, often 6His-tagged)

  • Fluorescently labeled VHL ligand (tracer, e.g., VHL-Red Ligand)

  • Europium cryptate-labeled anti-6His antibody (donor)

  • Test compound (AHPC-based ligand or PROTAC)

  • Assay buffer

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions.

  • VHL Addition: Add the 6His-tagged VHL protein to each well.

  • Detection Reagent Addition: Add a pre-mixed solution of the fluorescently labeled VHL ligand and the europium-labeled antibody to each well.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 1-2 hours), protected from light.

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the concentration of the test compound to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of light emitted from a fluorescently labeled VHL ligand upon binding to the VHL protein.

Materials:

  • VHL protein (recombinant)

  • Fluorescently labeled VHL ligand (tracer)

  • Test compound

  • Assay buffer

  • Black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare solutions of VHL protein, fluorescent tracer, and serial dilutions of the test compound in assay buffer.

  • Reaction Setup: In the microplate, add the test compound dilutions.

  • VHL and Tracer Addition: Add the VHL protein and the fluorescent tracer to each well.

  • Incubation: Incubate the plate at room temperature for the recommended time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to calculate the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • VHL protein (highly purified and concentrated)

  • Test compound (highly purified and concentrated)

  • ITC buffer (dialysis buffer for the protein)

  • Isothermal titration calorimeter

Procedure:

  • ITC Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the VHL protein into the sample cell and the test compound into the injection syringe.

  • Titration: Perform a series of small injections of the test compound into the sample cell containing the VHL protein while monitoring the heat change.

  • Control Experiment: Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Synthesis of AHPC-Based VHL Ligands

The synthesis of AHPC-based ligands typically involves multi-step organic synthesis. While specific protocols can be proprietary, a general workflow for synthesizing an AHPC-based PROTAC is outlined below. The synthesis of the (S,R,S)-AHPC core often starts from a protected hydroxyproline derivative.

Synthesis_Workflow General Synthesis Workflow for an AHPC-based PROTAC Start Protected Hydroxyproline Step1 Multi-step Synthesis of (S,R,S)-AHPC Core Start->Step1 AHPC_Core (S,R,S)-AHPC Core (with amine or other functional group) Step1->AHPC_Core Coupling1 Coupling Reaction (e.g., amide bond formation) AHPC_Core->Coupling1 Linker_Synth Linker Synthesis (e.g., PEG, alkyl chain) Linker Bifunctional Linker Linker_Synth->Linker Linker->Coupling1 POI_Ligand POI Ligand (with compatible functional group) Coupling2 Coupling Reaction POI_Ligand->Coupling2 Intermediate AHPC-Linker Conjugate Coupling1->Intermediate Intermediate->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Product Pure, Characterized PROTAC Characterization->Final_Product

Caption: General synthesis workflow for AHPC-PROTACs.

Conclusion

AHPC-based ligands have proven to be invaluable tools in the development of VHL-recruiting PROTACs. Their high binding affinity and synthetic tractability have enabled the creation of a wide range of potent and selective protein degraders. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the discovery and development of novel therapeutics based on this important class of molecules. As our understanding of the structure-activity relationships of these ligands continues to evolve, so too will our ability to design the next generation of highly effective targeted protein degraders.

References

(S,R,S)-AHPC-Me-C6-NH2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C6-NH2 is a synthetic chemical compound utilized in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This molecule serves as a bifunctional linker, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby enabling the recruitment of the cellular protein degradation machinery. This technical guide provides comprehensive information on the chemical properties, synthesis, and application of this compound in the context of PROTAC-mediated targeted protein degradation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in PROTAC synthesis and subsequent biological assays. The key identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 2411422-49-4
Molecular Weight 571.77 g/mol
Molecular Formula C30H45N5O4S

Role in PROTAC Technology

This compound is a critical component in the construction of VHL-based PROTACs. It comprises two key moieties:

  • The (S,R,S)-AHPC-Me moiety: This is a high-affinity ligand for the VHL E3 ubiquitin ligase. By binding to VHL, this part of the molecule recruits the cellular machinery responsible for tagging proteins for degradation.

  • The C6-NH2 linker: This is a 6-carbon alkyl chain terminating in an amine group. The linker physically separates the VHL ligand from the ligand for the target protein, allowing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal amine group provides a reactive handle for covalent attachment to a ligand designed to bind a specific protein of interest.

The overall structure of a PROTAC synthesized using this linker can be conceptualized as:

[Target Protein Ligand] - [Linker] - [(S,R,S)-AHPC-Me]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC utilizing the this compound linker follows a catalytic cycle that leads to the degradation of a target protein.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binding PROTAC PROTAC (this compound based) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruitment Ternary->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Application in the Synthesis of an Oseltamivir-Based PROTAC

This compound has been described in the synthesis of an oseltamivir-based PROTAC, as detailed in patent CN112592331B. Oseltamivir (B103847) is an antiviral drug that targets the neuraminidase enzyme of the influenza virus. By conjugating oseltamivir to this compound, a PROTAC is created that can specifically target the viral neuraminidase for degradation by the host cell's machinery. This approach offers a novel strategy for antiviral therapy by not just inhibiting, but actively eliminating a key viral protein.

Experimental Protocols

While the full, detailed experimental procedures from the aforementioned patent are not publicly available, a general workflow for the synthesis and evaluation of a PROTAC using this compound can be outlined.

Synthesis Workflow

Synthesis_Workflow Start Starting Materials: - Target Ligand with reactive group - this compound Coupling Coupling Reaction Start->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Compound Characterization->Final_PROTAC

The Strategic Role of the C6-NH2 Linker in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker, far from being a passive spacer, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a detailed examination of the C6-NH2 (hexylamino) linker, a common alkylamino linker, and its function in PROTAC design, with a focus on its impact on ternary complex formation and protein degradation.

Core Concepts: The Linker's Multifaceted Function

The linker in a PROTAC molecule is a critical determinant of its overall success. Its length, composition, and flexibility influence several key parameters:

  • Ternary Complex Formation and Stability: The linker must be of an optimal length and possess suitable flexibility to orient the POI and the E3 ligase in a productive ternary complex, which is essential for efficient ubiquitination of the target protein.[1][2]

  • Physicochemical Properties: The linker's chemical nature affects the PROTAC's solubility, cell permeability, and metabolic stability, all of which are crucial for its bioavailability and therapeutic potential.[3]

  • Selectivity: The linker can influence the selectivity of the PROTAC by favoring the formation of the desired ternary complex over off-target complexes.[3]

The C6-NH2 linker, an alkyl chain with a terminal amine, offers a balance of flexibility and hydrophobicity. The six-carbon chain provides sufficient length to span the distance between many target proteins and E3 ligases, while the terminal amine group serves as a convenient attachment point for synthesis and can also influence solubility and interactions within the ternary complex.

Quantitative Analysis of a C6-NH2 Linker-Containing PROTAC

A notable example of a PROTAC employing a C6-NH2-type linker is the Mcl-1/Bcl-2 dual degrader, designated as compound C3 in a 2019 study by Wang et al.[1][4] This PROTAC connects a nonselective Bcl-2 family inhibitor to the E3 ligase ligand pomalidomide (B1683931) via a hexylamino linker. The study provides valuable quantitative data on its performance.

PROTACTarget ProteinE3 Ligase LigandLinker TypeDC50 (µM)Dmax (%)Reference
C3 Mcl-1PomalidomideAlkylamino (C6)0.7>90%[1][4][5]
C5 Bcl-2PomalidomideAlkylamino (longer)3.0>90%[1][4]

As shown in the table, PROTAC C3 demonstrated potent degradation of Mcl-1 with a half-maximal degradation concentration (DC50) of 0.7 µM and a maximal degradation (Dmax) of over 90%.[1][4][5] This highlights the ability of the C6-NH2 type linker to facilitate effective protein degradation. Interestingly, a related PROTAC (C5) with a longer alkylamino linker showed selectivity for Bcl-2 degradation, underscoring the critical role of linker length in determining target selectivity.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PROTACs like C3.

PROTAC Synthesis (General Scheme for Amide Coupling)

This protocol outlines the general steps for synthesizing a PROTAC using an amide coupling reaction to connect the C6-NH2 linker.

Materials:

  • Warhead (POI ligand) with a carboxylic acid functional group

  • N-Boc-1,6-diaminohexane (C6-NH2 linker precursor)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., 4-fluorothalidomide for pomalidomide analog)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for deprotection

Procedure:

  • Coupling of Warhead to Linker:

    • Dissolve the warhead-COOH (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add a solution of N-Boc-1,6-diaminohexane (1.5 eq) in DMF.

    • Stir the reaction overnight at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA and stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, evaporate the solvent and TFA under reduced pressure.

  • Coupling of Linker-Warhead to E3 Ligase Ligand:

    • To a solution of the deprotected amine and the E3 ligase ligand (e.g., 4-fluorothalidomide, 1 eq) in a suitable solvent like DMSO, add a base such as DIPEA (3 eq).

    • Heat the reaction mixture (e.g., to 80-100 °C) and stir overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative HPLC.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein after PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., HeLa cells for Mcl-1)

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the target protein (e.g., anti-Mcl-1)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 12 or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Cell line expressing the target protein and E3 ligase

  • PROTAC of interest

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against the E3 ligase or a tag on the E3 ligase (for pulldown)

  • Protein A/G magnetic beads

  • Wash and elution buffers

  • Antibody against the target protein (for detection)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle control for a specified time.

    • Lyse the cells in Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with the pulldown antibody (e.g., anti-CRBN) overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blot using an antibody against the target protein (e.g., anti-Mcl-1).

  • Data Analysis:

    • An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Visualizations

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (C6-NH2 Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., Mcl-1) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Catalysis Degradation->POI Reduced Levels

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis (e.g., Amide Coupling) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Treatment Cell Treatment (Dose & Time Course) Purification->Cell_Treatment Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Treatment->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (Co-Immunoprecipitation) Cell_Treatment->Ternary_Complex_Assay Viability_Assay Cell Viability Assay (e.g., MTS) Cell_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax Calculation) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Conclusion

The C6-NH2 linker is a versatile and effective component in the design of potent PROTACs. Its alkyl nature provides the necessary flexibility and length to facilitate the formation of a productive ternary complex, as evidenced by the successful degradation of challenging targets like Mcl-1. The terminal amine group offers a straightforward handle for chemical synthesis. The quantitative data and experimental protocols presented in this guide, centered around a well-characterized Mcl-1 degrader, provide a solid foundation for researchers and drug development professionals to understand and utilize the C6-NH2 linker in their own PROTAC design and optimization efforts. Future work will likely involve further fine-tuning of linker composition and rigidity to achieve even greater potency and selectivity in targeted protein degradation.

References

A Technical Guide to (S,R,S)-AHPC-Me-C6-NH2 for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (S,R,S)-AHPC-Me-C6-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier and purchasing information, and its role in the von Hippel-Lindau (VHL) E3 ligase-mediated protein degradation pathway. Detailed experimental protocols for its application in PROTAC synthesis are also provided to facilitate its use in research and drug development.

Introduction to this compound

This compound is a synthetic chemical compound that serves as a ligand for the VHL E3 ubiquitin ligase, incorporating a C6 amine linker. This molecule is a crucial component for the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins within the cell. The amine group on the C6 linker provides a reactive handle for conjugation with a ligand that binds to the protein of interest, thus forming the complete PROTAC molecule.

Supplier and Purchasing Information

This compound is available from various chemical suppliers specializing in reagents for biomedical research. One of the primary suppliers is MedChemExpress.

Table 1: Supplier and Purchasing Details

SupplierProduct NameCatalog NumberPurityAvailability
MedChemExpressThis compoundHY-139218≥98.0%In stock

Note: Availability and pricing are subject to change. Please refer to the supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for planning synthetic reactions and for the characterization of resulting PROTACs.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₃₀H₄₅N₅O₄SMedChemExpress
Molecular Weight 571.77 g/mol MedChemExpress
CAS Number 2411422-49-4MedChemExpress
Appearance White to off-white solidMedChemExpress
Purity ≥98.0%MedChemExpress
Solubility DMSO: ≥ 100 mg/mLMedChemExpress
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.MedChemExpress

The VHL-Mediated Protein Degradation Pathway

This compound functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). Specifically, it binds to the VHL E3 ubiquitin ligase, a key component of the UPS. The following diagram illustrates the VHL-mediated ubiquitination and subsequent degradation of a target protein when recruited by a PROTAC.

VHL_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->VHL Poly_Ub Polyubiquitinated POI Ternary_Complex->Poly_Ub Polyubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub E2->VHL Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation

VHL-mediated protein degradation pathway initiated by a PROTAC.

Experimental Protocols for PROTAC Synthesis

The primary amine on the C6 linker of this compound allows for straightforward conjugation to a ligand for a protein of interest (POI), typically through an amide bond formation. Below is a general experimental workflow and a detailed protocol for amide coupling.

General Experimental Workflow

The synthesis of a PROTAC using this compound generally follows these steps:

PROTAC_Synthesis_Workflow cluster_reactants Reactants start Start step1 1. POI Ligand Selection & Functionalization (e.g., with a carboxylic acid) start->step1 reactant2 Functionalized POI Ligand step1->reactant2 step2 2. Amide Coupling Reaction step3 3. Reaction Monitoring (e.g., TLC, LC-MS) step2->step3 reactant1 This compound reactant1->step2 reactant2->step2 step4 4. Work-up and Purification (e.g., Chromatography) step3->step4 step5 5. Characterization of PROTAC (e.g., NMR, HRMS) step4->step5 end Final PROTAC step5->end

General workflow for PROTAC synthesis.
Detailed Protocol for Amide Coupling

This protocol describes the coupling of this compound with a POI ligand containing a carboxylic acid functional group.

Materials:

  • This compound (1.0 eq)

  • POI ligand with a carboxylic acid (1.0 - 1.2 eq)

  • Coupling agent, e.g., HATU (1,1-Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 - 1.5 eq)

  • Base, e.g., DIPEA (N,N-Diisopropylethylamine) or triethylamine (B128534) (2.0 - 3.0 eq)

  • Anhydrous solvent, e.g., DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes, Methanol)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the POI ligand-COOH (1.0 - 1.2 eq) in anhydrous DMF.

  • Activation: Add the coupling agent (e.g., HATU, 1.2 - 1.5 eq) and the base (e.g., DIPEA, 2.0 - 3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated POI ligand mixture.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to obtain the pure PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a valuable and readily available chemical tool for researchers engaged in the design and synthesis of VHL-based PROTACs. Its well-defined structure and reactive amine handle facilitate the construction of these innovative protein degraders. This guide provides the essential technical information and experimental guidance to support the effective utilization of this compound in the advancement of targeted protein degradation research and the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for Coupling (S,R,S)-AHPC-Me-C6-NH2 to a Target Binder

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

(S,R,S)-AHPC-Me-C6-NH2 is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a methyl group and a C6 aminolinker.[1][2] This molecule is a key component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3][4] The terminal primary amine on the C6 linker of this compound allows for its covalent conjugation to a "target binder," which is a ligand or antibody that specifically recognizes the protein of interest.[5]

This document provides a detailed protocol for the coupling of this compound to a target binder possessing available carboxyl groups, utilizing the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7] This method forms a stable amide bond between the linker and the target binder.

Principle of the Reaction

The coupling of this compound to a target binder with available carboxyl groups is typically achieved through a two-step process involving EDC and NHS (or its water-soluble analog, Sulfo-NHS).[8][9]

  • Activation of Carboxyl Groups: EDC activates the carboxyl groups (-COOH) on the target binder to form a highly reactive O-acylisourea intermediate.[7][8]

  • Formation of a Stable NHS Ester: This unstable intermediate reacts with NHS to create a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[7][8][9]

  • Amide Bond Formation: The NHS ester reacts with the primary amine (-NH2) of the this compound linker, forming a stable covalent amide bond and releasing NHS.[9][10]

This two-step protocol is favored as it can enhance coupling efficiency and provides better control over the reaction compared to a one-step EDC-mediated coupling.[6][7]

Signaling Pathway Context

The (S,R,S)-AHPC moiety of the final conjugate functions by recruiting the VHL E3 ubiquitin ligase complex.[11][12] In a cellular context, the target binder portion of the conjugate directs the molecule to the protein of interest. This proximity, induced by the PROTAC, allows the VHL E3 ligase to polyubiquitinate the target protein. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[3][12]

G cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Cellular Machinery Target_Binder Target Binder PROTAC PROTAC Conjugate Target_Binder->PROTAC binds Linker Linker (this compound) Linker->PROTAC VHL_Ligand VHL Ligand ((S,R,S)-AHPC) VHL_Ligand->PROTAC recruits POI Protein of Interest (POI) PROTAC->POI binds to VHL VHL E3 Ligase PROTAC->VHL recruits Proteasome 26S Proteasome POI->Proteasome targeted for degradation VHL->POI polyubiquitinates Ub Ubiquitin Ub->VHL Proteasome->POI degrades

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage
This compoundMedChemExpressHY-139218-20°C, desiccated
Target Binder (e.g., Antibody, Protein)Various-As per manufacturer's recommendations
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Thermo Fisher229804°C, desiccated
NHS (N-hydroxysuccinimide)Thermo Fisher24500Room Temperature, desiccated
Sulfo-NHS (N-hydroxysulfosuccinimide)Thermo Fisher245104°C, desiccated
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)--4°C
Coupling Buffer (e.g., PBS, pH 7.2-7.5)--Room Temperature
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)--Room Temperature
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056Room Temperature
Desalting ColumnsThermo Fisher89882Room Temperature
Two-Step Coupling Protocol in Aqueous Buffer

This protocol is suitable for target binders that are soluble and stable in aqueous solutions.

1. Preparation of Reagents:

  • Equilibrate EDC and Sulfo-NHS to room temperature before use.[8]

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before the activation step.[6]

  • Dissolve this compound in anhydrous DMF or DMSO to create a stock solution.[13]

  • Dissolve the target binder in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[14]

2. Activation of the Target Binder:

  • To your target binder solution, add EDC and Sulfo-NHS. A common starting molar ratio is 1:10:25 (Target Binder:EDC:Sulfo-NHS), but this may require optimization.[14]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[6]

3. (Optional) Removal of Excess Activation Reagents:

  • To prevent unwanted side reactions of the amine-containing linker, excess EDC and Sulfo-NHS can be removed using a desalting column equilibrated with Coupling Buffer.

4. Coupling Reaction:

  • Add the this compound stock solution to the activated target binder solution. The molar excess of the linker will depend on the number of available carboxyl groups on the target binder and the desired degree of labeling. A starting point is a 5-20 fold molar excess.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[6]

5. Quenching the Reaction:

  • (Optional) Add a quenching buffer, such as Tris-HCl or hydroxylamine, to a final concentration of 10-50 mM to stop the reaction by consuming any remaining NHS esters.[8][14]

6. Purification of the Conjugate:

  • Remove unreacted this compound and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

G cluster_workflow Experimental Workflow A Prepare Reagents (Target Binder, EDC/NHS, Linker) B Activate Target Binder with EDC/NHS (15-30 min, RT) A->B C (Optional) Purify Activated Binder (Desalting Column) B->C D Couple with This compound (2-4h RT or O/N 4°C) B->D If purification is skipped C->D E (Optional) Quench Reaction (e.g., Tris-HCl) D->E F Purify Final Conjugate (Desalting/Dialysis) E->F G Characterize Conjugate F->G

Caption: Experimental workflow for the coupling reaction.

Data Presentation and Characterization

The success of the conjugation should be confirmed, and the final product characterized.

Quantitative Data Summary
ParameterMethodTypical Range/Value
Molar Ratio (Binder:EDC:NHS)-1:10:25 (to be optimized)[14]
Molar Excess of Linker-5-20 fold over target binder
Reaction pH (Activation)pH meter4.7 - 6.0[7]
Reaction pH (Coupling)pH meter7.2 - 7.5
Reaction Time (Activation)Timer15-30 minutes[6]
Reaction Time (Coupling)Timer2 hours to overnight[6]
Reaction TemperatureThermometerRoom Temperature or 4°C
Degree of Labeling (DOL)Mass Spectrometry, UV-Vis SpectroscopyApplication-dependent
Characterization Methods
  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of the linker to the target binder by observing an increase in molecular weight.

  • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein compared to the unconjugated starting material.

  • HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate it from unconjugated reactants.

  • Functional Assays: To ensure that the biological activity of the target binder is retained after conjugation. For the this compound moiety, its ability to recruit VHL can be confirmed in downstream cellular degradation assays.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency - Inactive EDC/NHS (hydrolyzed)- Use fresh, high-quality EDC and NHS. Equilibrate to room temperature before opening to prevent moisture condensation.[8]
- Suboptimal pH- Ensure activation is performed at pH 4.7-6.0 and coupling at pH 7.2-7.5.[7]
- Competing nucleophiles (e.g., Tris buffer)- Use amine-free buffers such as MES for activation and PBS for coupling.[14]
Precipitation of Target Binder - Poor solubility in reaction buffer- Optimize buffer conditions (e.g., additives, pH). If using an organic co-solvent for the linker, ensure the final concentration does not cause precipitation of the binder.
Loss of Target Binder Activity - Modification of critical residues- Reduce the molar excess of EDC/NHS and linker. Optimize reaction time and temperature. Consider site-specific conjugation methods if available for the target binder.

Logical Relationships of the Final Conjugate

The final product is a bifunctional molecule where the components are logically and covalently linked to perform a specific biological function.

G cluster_conjugate PROTAC Conjugate Structure cluster_functions Component Functions node_conjugate Target Binder Linker VHL Ligand node_binder_func Binds to Protein of Interest node_conjugate:binder->node_binder_func enables node_linker_func Covalently Connects Functional Moieties node_conjugate:linker->node_linker_func provides node_ligand_func Recruits VHL E3 Ligase node_conjugate:ligand->node_ligand_func enables

Caption: Logical relationship of components in the final conjugate.

References

Applications of (S,R,S)-AHPC-Me-C6-NH2 in Cancer Research: A Guide to PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-Me-C6-NH2 is a high-affinity von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a 6-carbon alkyl linker with a terminal amine group. This chemical entity is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in cancer research. PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis and evaluation of PROTACs for cancer research.

Mechanism of Action

The core application of this compound is to serve as the E3 ligase recruiting element in a PROTAC. The terminal amine group of the C6 linker allows for the covalent attachment of a ligand that specifically binds to a protein of interest (POI) that is a target for degradation.

The resulting PROTAC orchestrates the formation of a ternary complex between the POI and the VHL E3 ubiquitin ligase complex.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[2]

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-Me-C6-NH-POI_Ligand (PROTAC) POI Protein of Interest (POI) (e.g., Oncoprotein) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin VHL_bound VHL Ub->VHL_bound Ubiquitination Proteasome 26S Proteasome POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->VHL_bound VHL_bound->POI_bound Poly-ubiquitination POI_ub->Proteasome Recognition & Degradation

PROTAC-mediated protein degradation workflow.

Application Example: Development of BET Degraders

While specific data for a PROTAC synthesized directly from this compound is not yet prominently published, a highly analogous VHL ligand, (S,R,S)-AHPC-Me, is the core of the well-characterized BET degrader, ARV-771 . ARV-771 targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of oncogenes like c-MYC.[3][4] The data presented below for ARV-771 serves as a strong proxy for the potential efficacy of PROTACs developed using this compound.

Quantitative Data for ARV-771

The efficacy of ARV-771 has been demonstrated in various castration-resistant prostate cancer (CRPC) cell lines.

Parameter BRD2 (1) BRD2 (2) BRD3 (1) BRD3 (2) BRD4 (1) BRD4 (2) Cell Line Reference
Binding Affinity (Kd, nM) 344.78.37.69.67.6-[5]
Degradation (DC50) <1 nM<1 nM<1 nM-<1 nM-22Rv1 (CRPC)[4]
Anti-proliferative (IC50) ------22Rv1, VCaP[4]
  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

  • IC50 : The concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell proliferation).

Experimental Protocols

The following are detailed protocols for the key experiments involved in the characterization of a novel PROTAC synthesized from this compound.

Protocol 1: Synthesis of a PROTAC

The synthesis involves a standard amide coupling reaction between the terminal amine of this compound and a carboxylic acid-functionalized ligand for the protein of interest.

Materials:

  • This compound

  • POI ligand with a carboxylic acid handle

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1 equivalent) in anhydrous DMF.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final compound by HRMS and NMR.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cancer cells following treatment with the PROTAC.[2]

Materials:

  • Cancer cell line of interest (e.g., 22Rv1 for BET degradation)

  • Cell culture medium and supplements

  • The synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132 or carfilzomib, as a control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO). A pre-treatment with a proteasome inhibitor can be included to confirm the degradation is proteasome-dependent.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50.

Western_Blot_Workflow start Start cell_seeding Seed Cancer Cells in 6-well plates start->cell_seeding treatment Treat with PROTAC (Dose-response) cell_seeding->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-POI, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab imaging Chemiluminescent Imaging secondary_ab->imaging analysis Data Analysis (Quantification, DC50) imaging->analysis end End analysis->end

Experimental workflow for Western Blot analysis.
Protocol 3: Cell Viability Assay

This assay assesses the functional consequence of POI degradation on cancer cell proliferation and survival.[4]

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • The synthesized PROTAC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 96-well plates.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of the PROTAC.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable chemical tool for the development of potent and selective PROTACs for cancer research. By serving as a high-affinity handle for the VHL E3 ligase, it enables the targeted degradation of oncoproteins that are often considered "undruggable" by traditional small molecule inhibitors. The protocols and data presented here provide a framework for the successful application of this compound in the discovery and development of novel cancer therapeutics.

References

Application Notes and Protocols for (S,R,S)-AHPC-Me-C6-NH2 Linker Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C6-NH2 is a key building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The structure features a terminal primary amine (-NH2) connected via a 6-carbon alkyl spacer, which serves as a versatile reactive handle for conjugation to various molecules of interest, such as protein-targeting ligands. This document provides detailed application notes and protocols for the effective use of this compound in conjugation chemistry.

Principle of Conjugation

The terminal primary amine of the this compound linker is a nucleophile that readily reacts with electrophilic functional groups to form stable covalent bonds. The most common conjugation strategy involves the reaction of the amine with an N-hydroxysuccinimide (NHS) ester-activated carboxylate on the target molecule. This reaction, which proceeds efficiently under mild conditions (pH 7-9), results in the formation of a stable amide bond, covalently linking the VHL ligand to the molecule of interest.

Applications

The primary application of this compound is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. By conjugating this compound to a ligand that binds to a specific protein of interest, researchers can create a PROTAC that selectively targets that protein for degradation. A notable example is its use in generating a PROTAC that recruits the E3 ligase FBXO22 to induce its degradation.

Data Presentation

While specific quantitative data for every possible conjugation reaction with this compound is context-dependent, the following table provides representative data for a typical conjugation reaction with an NHS-ester activated protein of interest (POI) ligand.

ParameterValueNotes
Reactants
This compound1.5 molar equivalentsExcess linker-amine is used to drive the reaction to completion.
POI-Ligand-NHS ester1.0 molar equivalentThe limiting reagent in the reaction.
Reaction Conditions
SolventAnhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Ensures solubility of reactants.
pH8.0 - 8.5Optimal for the reaction of primary amines with NHS esters.[3]
TemperatureRoom Temperature (20-25°C)Mild conditions to prevent degradation of sensitive molecules.
Reaction Time2 - 4 hoursTypically sufficient for completion. Reaction progress can be monitored by LC-MS.
Reaction Outcomes
Conjugation Yield60 - 80%Yields can vary depending on the specific reactants and conditions.
Purity of Final Product (after purification)>95%Achieved through purification methods like preparative HPLC.[4]

Experimental Protocols

Protocol 1: General Protocol for Conjugation of this compound to an NHS-Ester Activated Molecule

This protocol describes a general method for the synthesis of a PROTAC by conjugating this compound to a target protein ligand that has been pre-activated with an NHS ester.

Materials:

  • This compound

  • Target Molecule-COOH (the ligand for the protein of interest with a carboxylic acid)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

Part A: Activation of the Target Molecule with NHS Ester

  • Dissolve the target molecule-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add DCC (1.2 equivalents) to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the NHS ester.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate containing the target molecule-NHS ester is used directly in the next step.

Part B: Conjugation with this compound

  • To the filtrate containing the target molecule-NHS ester, add a solution of this compound (1.5 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours.[5]

  • Monitor the progress of the conjugation reaction by LC-MS, looking for the formation of the desired PROTAC product mass.

Part C: Purification and Characterization

  • Once the reaction is complete, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the pure PROTAC conjugate.[4]

  • Characterize the final product by:

    • LC-MS: To confirm the molecular weight of the PROTAC.[6]

    • ¹H and ¹³C NMR: To confirm the structure of the PROTAC.[4]

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[4]

dot

experimental_workflow cluster_activation Part A: NHS Ester Activation cluster_conjugation Part B: Conjugation cluster_purification Part C: Purification & Characterization A1 Dissolve Target-COOH & NHS in DMF A2 Add DCC at 0°C A1->A2 A3 Stir at RT for 4-6h A2->A3 A4 Monitor by LC-MS A3->A4 A5 Filter to remove DCU A4->A5 B1 Add this compound A5->B1 Activated Target Molecule B2 Add DIPEA B1->B2 B3 Stir at RT for 2-4h B2->B3 B4 Monitor by LC-MS B3->B4 C1 Work-up & Extraction B4->C1 Crude PROTAC C2 Preparative HPLC C1->C2 C3 Characterization (LC-MS, NMR, HRMS) C2->C3

Caption: Experimental workflow for PROTAC synthesis.

Signaling Pathways

The primary signaling pathway initiated by a PROTAC synthesized from this compound is the ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, bringing the target protein into proximity with the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

dot

protac_pathway cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC This compound based PROTAC POI->PROTAC VHL VHL E3 Ligase PROTAC->VHL VHL->POI Polyubiquitination PolyUb Polyubiquitinated Target Protein E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Transfer E2->VHL Ub Loading Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols: In-Vitro Characterization of AHPC-based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4]

This application note focuses on the in-vitro experimental design for PROTACs utilizing an (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which effectively recruits the von Hippel-Lindau (VHL) E3 ligase.[5] We provide detailed protocols for key assays to characterize the efficacy and mechanism of action of these PROTACs, along with guidelines for data presentation and visualization of the underlying biological processes.

Mechanism of Action of AHPC-based PROTACs

AHPC-based PROTACs initiate targeted protein degradation through a series of orchestrated molecular events. The PROTAC molecule simultaneously binds to the target protein (POI) and the VHL E3 ligase, acting as a molecular bridge to form a ternary complex.[][7] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and degradation by the proteasome.[4][] Upon degradation of the POI, the PROTAC is released and can engage in further catalytic cycles of degradation.[7][8]

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow

A systematic in-vitro evaluation of an AHPC-based PROTAC involves a series of assays to confirm its mechanism of action and quantify its degradation efficiency. The following workflow outlines the key experimental stages:

Experimental_Workflow Start Target_Engagement 1. Target Engagement Assay (e.g., NanoBRET) Start->Target_Engagement Ternary_Complex 2. Ternary Complex Formation Assay (e.g., SPR, BLI, NanoBRET) Target_Engagement->Ternary_Complex Ubiquitination 3. In-Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation 4. Protein Degradation Assay (Western Blot) Ubiquitination->Degradation Data_Analysis 5. Data Analysis (DC50 & Dmax Determination) Degradation->Data_Analysis End Data_Analysis->End

Generalized experimental workflow for AHPC-based PROTACs.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][9] These parameters are derived from dose-response curves generated from protein degradation assays.[10]

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-ABRD4HeLa1592
PROTAC-BKRAS G12DAsPC-15085
PROTAC-CBTKRamos895
Negative ControlBRD4HeLa>1000<10

Experimental Protocols

Protocol 1: Ternary Complex Formation Assay (NanoBRET™)

This protocol describes a cell-based assay to monitor the formation of the ternary complex between the target protein, the AHPC-based PROTAC, and the VHL E3 ligase using NanoBRET™ technology.[11][12][13]

Materials:

  • HEK293T cells

  • Expression vector for NanoLuc®-fused Protein of Interest (POI)

  • Expression vector for HaloTag®-fused VHL

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • AHPC-based PROTAC

  • White, 96-well assay plates

Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors using FuGENE® HD.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate at a density of 2 x 10^4 cells per well.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 4-6 hours at 37°C.

  • PROTAC Treatment: Treat the cells with serial dilutions of the AHPC-based PROTAC and incubate for the desired time (e.g., 2-4 hours).

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure both donor (NanoLuc®) and acceptor (HaloTag®-618) emission using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Protocol 2: In-Vitro Ubiquitination Assay

This biochemical assay directly measures the ability of the AHPC-based PROTAC to induce ubiquitination of the target protein in a reconstituted system.[4][14][15]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant VHL E3 ligase complex

  • Recombinant Protein of Interest (POI)

  • Ubiquitin

  • ATP

  • 10X Ubiquitination Buffer

  • AHPC-based PROTAC

  • SDS-PAGE gels and Western blot reagents

  • Anti-POI antibody and anti-Ubiquitin antibody

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VHL E3 ligase, POI, ubiquitin, and ATP in the ubiquitination buffer.

  • PROTAC Addition: Add the AHPC-based PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.

  • Visualization: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

Protocol 3: Western Blot for Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][3]

Materials:

  • Cell line expressing the target protein

  • AHPC-based PROTAC

  • Cell culture medium and reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations of the AHPC-based PROTAC for a specified duration (e.g., 24 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate equal amounts of protein on an SDS-PAGE gel.[1][3]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control overnight at 4°C.[1]

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the bands using an ECL substrate and an imaging system.[1]

  • Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control.[5]

Protocol 4: Data Analysis for DC50 and Dmax Determination

This protocol outlines the steps to calculate the DC50 and Dmax values from the quantitative Western blot data.[9][16]

Methodology:

  • Data Normalization: For each PROTAC concentration, calculate the normalized protein level by dividing the densitometry value of the target protein by that of the loading control.

  • Percentage Degradation: Express the normalized protein level as a percentage relative to the vehicle-treated control (set to 100%). The percentage degradation is 100% minus the percentage of remaining protein.

  • Dose-Response Curve: Plot the percentage of remaining protein (or percentage degradation) against the logarithm of the PROTAC concentration.

  • Curve Fitting: Fit the data to a non-linear regression model (e.g., [log]inhibitor vs. response -- Variable slope) using appropriate software (e.g., GraphPad Prism).

  • Parameter Determination: From the fitted curve, determine the DC50 value, which is the concentration of the PROTAC that results in 50% degradation of the target protein.[1] The Dmax is the maximum percentage of protein degradation achieved at the optimal PROTAC concentration.[1]

Troubleshooting and Considerations

  • The Hook Effect: At high concentrations, PROTACs can form binary complexes with the POI and the E3 ligase separately, which inhibits the formation of the productive ternary complex. This leads to a decrease in degradation at higher concentrations, resulting in a bell-shaped dose-response curve. It is crucial to test a wide range of PROTAC concentrations to identify the optimal degradation window and observe this effect.

  • Cell Line Selection: The expression levels of the target protein and the VHL E3 ligase can vary between cell lines, which may impact PROTAC efficacy.

  • Negative Controls: It is essential to include a negative control PROTAC that is structurally similar but cannot bind to either the POI or the E3 ligase to ensure that the observed degradation is mechanism-specific.

  • Proteasome Inhibition: To confirm that degradation is proteasome-dependent, cells can be co-treated with a proteasome inhibitor (e.g., MG132). This should rescue the degradation of the target protein.

References

Application Notes and Protocols for Cell Permeability Assays of PROTACs Containing (S,R,S)-AHPC-Me-C6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC-Me-C6-NH2 is an E3 ligase ligand-linker conjugate that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand and is utilized in the synthesis of PROTACs.[2][3]

A critical determinant of PROTAC efficacy is their ability to permeate the cell membrane to reach their intracellular targets. However, the inherent physicochemical properties of PROTACs, such as their high molecular weight and large polar surface area, often pose significant challenges to their cell permeability.[4][5] Therefore, a thorough assessment of cell permeability is a crucial step in the development and optimization of PROTAC drug candidates.

These application notes provide an overview and detailed protocols for commonly employed in vitro assays to evaluate the cell permeability of PROTACs, with a specific focus on those incorporating the this compound linker.

Key Cell Permeability Assays for PROTACs

The assessment of PROTAC cell permeability typically involves a tiered approach, starting with high-throughput, cell-free assays to evaluate passive diffusion, followed by more complex cell-based assays that recapitulate various physiological transport mechanisms.

1. Parallel Artificial Membrane Permeability Assay (PAMPA): The PAMPA assay is a rapid and cost-effective method for predicting passive membrane transport.[6][7] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[6] This assay is particularly useful in the early stages of drug discovery for ranking compounds based on their passive permeability.[7]

2. Caco-2 Permeability Assay: The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate into a polarized epithelial barrier resembling the small intestine.[8][9] This model is considered the gold standard for in vitro prediction of oral drug absorption as it accounts for passive diffusion, active transport, and efflux mechanisms.[8] For PROTACs, this assay provides valuable insights into their potential for oral bioavailability and their susceptibility to efflux pumps like P-glycoprotein (P-gp).[5]

3. Madin-Darby Canine Kidney (MDCK) Permeability Assay: The MDCK cell line, derived from canine kidney epithelial cells, forms a tight monolayer and is often used to assess permeability, particularly for identifying substrates of efflux transporters.[10] Genetically engineered MDCK cells overexpressing specific transporters, such as P-gp (MDCK-MDR1), are valuable tools for definitively identifying whether a PROTAC is a substrate of that transporter.[11][12][13]

Data Presentation

Quantitative data from these assays are typically presented in terms of the apparent permeability coefficient (Papp) and the efflux ratio (ER). The following table provides an illustrative example of how such data for a hypothetical PROTAC containing this compound might be summarized.

AssayPROTAC Concentration (µM)DirectionPapp (10⁻⁶ cm/s)Efflux Ratio (ER)Recovery (%)
PAMPA 10-0.5 ± 0.1-95 ± 5
Caco-2 10A to B1.2 ± 0.24.588 ± 7
10B to A5.4 ± 0.6
MDCK-MDR1 10A to B0.8 ± 0.16.291 ± 6
10B to A5.0 ± 0.5

Note: The data presented are for illustrative purposes and do not represent actual experimental values for a PROTAC containing this compound.

Signaling Pathway and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

PAMPA Experimental Workflow

PAMPA_Workflow Start Start Prep_Plates Prepare Donor and Acceptor Plates Start->Prep_Plates Add_Lipid Add Lipid Solution to Donor Plate Membrane Prep_Plates->Add_Lipid Add_Buffer Add Buffer to Acceptor Wells Prep_Plates->Add_Buffer Add_PROTAC Add PROTAC Solution to Donor Wells Add_Lipid->Add_PROTAC Assemble Assemble Plate Sandwich (Donor on Acceptor) Add_PROTAC->Assemble Add_Buffer->Assemble Incubate Incubate at Room Temperature Assemble->Incubate Disassemble Disassemble Plates Incubate->Disassemble Analyze Analyze Compound Concentration in Both Plates (LC-MS/MS) Disassemble->Analyze Calculate Calculate Papp Analyze->Calculate

Caption: Workflow for the PAMPA permeability assay.

Caco-2/MDCK Experimental Workflow

Cell_Assay_Workflow Start Start Seed_Cells Seed Caco-2 or MDCK Cells on Transwell Inserts Start->Seed_Cells Culture_Cells Culture for 18-21 Days (Caco-2) or 3-5 Days (MDCK) Seed_Cells->Culture_Cells Check_Monolayer Verify Monolayer Integrity (TEER) Culture_Cells->Check_Monolayer Prep_Dosing Prepare PROTAC Dosing Solution Check_Monolayer->Prep_Dosing Add_Dosing_A Add Dosing Solution to Apical (A) Side Prep_Dosing->Add_Dosing_A Add_Dosing_B Add Dosing Solution to Basolateral (B) Side Prep_Dosing->Add_Dosing_B Incubate Incubate at 37°C Add_Dosing_A->Incubate Add_Dosing_B->Incubate Collect_Samples Collect Samples from Receiver Compartment Incubate->Collect_Samples Analyze Analyze Concentration (LC-MS/MS) Collect_Samples->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Workflow for Caco-2/MDCK permeability assays.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

1. Materials:

  • 96-well PAMPA plate system (Donor and Acceptor plates)

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare the acceptor plate by adding 300 µL of PBS to each well.

  • Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the donor plate.

  • Prepare the PROTAC dosing solution by diluting the DMSO stock in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.

  • Add 200 µL of the PROTAC dosing solution to each well of the lipid-coated donor plate.

  • Place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.

  • Incubate the plate assembly at room temperature for 4-16 hours.

  • After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

1. Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • PROTAC stock solution in DMSO

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

2. Procedure:

  • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the TEER. Values should typically be >200 Ω·cm².[11]

  • On the day of the experiment, wash the cell monolayers twice with pre-warmed HBSS.

  • Prepare the PROTAC dosing solution in HBSS at the desired concentration (e.g., 10 µM).

  • For apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • For basolateral-to-apical (B-to-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with 5% CO₂ for 1-2 hours.

  • At the end of the incubation, collect samples from the receiver chamber and determine the PROTAC concentration by LC-MS/MS.

  • Calculate the Papp for both directions and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER ≥ 2 suggests the compound is a substrate for active efflux.[12]

Protocol 3: MDCK-MDR1 Permeability Assay

1. Materials:

  • MDCK-MDR1 cells (MDCK cells transfected with the MDR1 gene)

  • 24-well Transwell plates

  • Cell culture medium (e.g., MEM with 10% FBS, penicillin-streptomycin)

  • Transport buffer (e.g., HBSS)

  • PROTAC stock solution in DMSO

  • TEER meter

  • LC-MS/MS system

2. Procedure:

  • Seed MDCK-MDR1 cells onto Transwell inserts.

  • Culture the cells for 3-5 days to form a confluent monolayer.

  • Confirm monolayer integrity by TEER measurement.

  • Perform the transport experiment as described for the Caco-2 assay (steps 4-10), assessing both A-to-B and B-to-A transport.

  • Calculate the Papp values and the efflux ratio to determine if the PROTAC is a substrate for P-gp. A high efflux ratio in MDCK-MDR1 cells that is significantly reduced in the presence of a P-gp inhibitor (e.g., verapamil) confirms P-gp mediated efflux.

References

Application Notes and Protocols for the Characterization of (S,R,S)-AHPC-Me-C6-NH2 Containing PROTACs Targeting BET Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

This document provides detailed application notes and protocols for the analytical characterization of PROTACs incorporating the (S,R,S)-AHPC-Me-C6-NH2 E3 ligase ligand-linker conjugate. This specific moiety is designed to recruit the von Hippel-Lindau (VHL) E3 ligase.[4] For the purpose of these protocols, we will focus on a representative PROTAC targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which are critical regulators of oncogene transcription and are validated targets in oncology.[5][6]

Signaling Pathway of BET Protein Regulation and PROTAC-Mediated Degradation

BET proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of key genes involved in cell proliferation and survival, such as c-MYC.[7] Dysregulation of BET protein activity is a hallmark of many cancers. The illustrative PROTAC, hereafter referred to as "BETd-VHL," containing the this compound linker, physically bridges BRD4 and the VHL E3 ligase complex. This ternary complex formation leads to the polyubiquitination of BRD4 and its subsequent degradation by the 26S proteasome, resulting in the downregulation of target oncogenes and suppression of tumor growth.[3]

PROTAC_Mechanism PROTAC-Mediated Degradation of BRD4 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones binds Proteasome 26S Proteasome BRD4->Proteasome Degradation TernaryComplex BRD4-PROTAC-VHL Ternary Complex BRD4->TernaryComplex Transcription Oncogene Transcription (e.g., c-MYC) AcetylatedHistones->Transcription promotes PROTAC BETd-VHL PROTAC PROTAC->BRD4 VHL VHL E3 Ligase Complex PROTAC->VHL VHL->TernaryComplex Ub Ubiquitin (Ub) Ub->BRD4 tags DegradedBRD4 Degraded BRD4 (peptides) Proteasome->DegradedBRD4 TernaryComplex->Ub Ubiquitination

PROTAC-mediated degradation of BRD4.

Analytical Workflow for PROTAC Characterization

A comprehensive characterization of a novel PROTAC involves a multi-faceted analytical approach, from initial chemical verification to detailed biophysical and cellular assays. This workflow ensures the integrity of the molecule and elucidates its mechanism of action.

Analytical_Workflow cluster_binding Binding Assays cluster_cellular Cellular Assays A PROTAC Synthesis & Purification B Structural & Purity Analysis (LC-MS, NMR) A->B C Biophysical Characterization (Binding Assays) B->C D Cellular Activity Assessment C->D C1 Binary Binding (PROTAC to BRD4 & VHL) C2 Ternary Complex Formation (SPR, ITC) E Final Data Analysis & Candidate Selection D->E D1 Target Engagement (CETSA) D2 Target Degradation (Western Blot, DC50) D3 Downstream Effects (e.g., c-MYC levels)

Overall analytical workflow for PROTAC characterization.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from the analytical techniques described in this document. The values are based on published data for well-characterized VHL-based BET degraders such as MZ1 and ARV-771 and serve as a benchmark for the characterization of new PROTACs like BETd-VHL.[8]

Table 1: Biophysical Binding Affinities

InteractionTechniqueAnalyteLigand (Immobilized)KD (nM)Reference(s)
Binary Binding
BETd-VHL : VHL ComplexSPRBETd-VHLVHL-ElonginB-ElonginC~70[9]
BETd-VHL : BRD4BD2SPRBETd-VHLBRD4BD2~29[8]
BETd-VHL : VHL ComplexITCBETd-VHLVHL-ElonginB-ElonginC~66[8]
BETd-VHL : BRD4BD2ITCBETd-VHLBRD4BD2~4[8]
Ternary Complex Binding
VHL : BETd-VHL:BRD4BD2SPRBETd-VHL + BRD4BD2VHL-ElonginB-ElonginC~2[9]

Table 2: Cellular Degradation Potency

PROTACCell LineTargetAssayDC50 (nM)Timepoint (h)Reference(s)
BETd-VHL22Rv1BRD4Western Blot<118[10]
BETd-VHLHeLaBRD4Western Blot~10-10024[3]
BETd-VHLRS4;11BRD4Western Blot~0.33[11]

DC50: Half-maximal degradation concentration.

Experimental Protocols

LC-MS/MS for PROTAC Purity and Quantification

Objective: To confirm the identity and purity of the synthesized BETd-VHL PROTAC and to quantify its concentration in biological matrices.

Protocol:

  • Sample Preparation:

    • For purity analysis, dissolve the synthesized PROTAC in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

    • For pharmacokinetic studies, plasma samples are subjected to protein precipitation by adding acetonitrile (B52724) (containing an internal standard) at a 3:1 ratio.[12]

    • Vortex and centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes.[12]

    • Transfer the supernatant for analysis.

  • LC-MS/MS System:

    • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

    • MS System: Agilent 6460 QQQ or equivalent triple quadrupole mass spectrometer.

    • Column: C18 column (e.g., Waters CSH, 1.7 µm, 150 µm x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase over several minutes to ensure separation from impurities.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) using precursor and product ions specific to the PROTAC and internal standard.

  • Data Analysis:

    • For purity, integrate the peak area of the PROTAC and any impurities to calculate percentage purity.

    • For quantification, generate a standard curve using known concentrations of the PROTAC and calculate the concentration in unknown samples based on the peak area ratio to the internal standard.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation

Objective: To measure the binding affinity and kinetics of the PROTAC to its binary targets (BRD4 and VHL) and to confirm the formation of the ternary complex.

Protocol:

  • Immobilization:

    • Immobilize the His-tagged VHL-ElonginB-ElonginC (VCB) complex or His-tagged BRD4 bromodomain (e.g., BD2) onto a Ni-NTA sensor chip.[13]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the BETd-VHL PROTAC over the immobilized protein surface.

    • Use a running buffer such as HBS-EP+.

    • Monitor the association and dissociation phases in real-time.

    • Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[9]

  • Ternary Complex Analysis:

    • Immobilize the VCB complex on the sensor chip.

    • Inject a series of solutions containing a constant, near-saturating concentration of the BRD4 bromodomain mixed with varying concentrations of the BETd-VHL PROTAC.[9]

    • The increased binding response compared to the PROTAC alone indicates ternary complex formation.

    • Fit the data to determine the kinetics and affinity of the ternary complex.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of the binary and ternary complex interactions.[1][14]

Protocol:

  • Sample Preparation:

    • Dialyze all proteins (e.g., VCB complex, BRD4 bromodomain) and dissolve the PROTAC in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution.[15]

    • Typical concentrations are 5-50 µM protein in the sample cell and 50-500 µM PROTAC (or PROTAC/protein complex) in the syringe.[15]

  • ITC Experiment:

    • Load the protein into the sample cell of the calorimeter (e.g., MicroCal ITC200).

    • Load the PROTAC (for binary interaction) or a pre-mixed solution of PROTAC and the second protein (for ternary interaction) into the injection syringe.

    • Perform a series of small, timed injections of the syringe solution into the sample cell while monitoring the heat change.[16]

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of the injectant.

    • Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[17]

Western Blot for BRD4 Degradation

Objective: To quantify the dose- and time-dependent degradation of BRD4 in cells treated with the BETd-VHL PROTAC.[18]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere.

    • Treat cells with a range of concentrations of the BETd-VHL PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[3]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein amounts, add Laemmli buffer, and denature by boiling.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[19]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]

    • Incubate with a primary antibody against BRD4 (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.[11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[19]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[5]

    • Perform densitometry analysis (e.g., using ImageJ) to quantify the band intensities. Normalize the BRD4 signal to the loading control.

    • Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the BETd-VHL PROTAC with BRD4 in a cellular environment.[20]

Protocol:

  • Cell Treatment:

    • Treat intact cells in suspension or adherent in plates with the PROTAC or vehicle control for a specified time (e.g., 1 hour at 37°C).[21]

  • Thermal Challenge:

    • Aliquot the treated cell suspension into PCR tubes or a PCR plate.

    • Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[22]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

    • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).

  • Detection:

    • Analyze the amount of soluble BRD4 remaining in the supernatant at each temperature by Western blot or other detection methods like ELISA or AlphaScreen.[21]

  • Data Analysis:

    • Plot the amount of soluble BRD4 as a function of temperature for both vehicle- and PROTAC-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target stabilization and therefore, engagement.[23]

References

Application Notes and Protocols for (S,R,S)-AHPC-Me-C6-NH2 in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C6-NH2 is a high-affinity Von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a 6-carbon alkyl amine linker. It is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins. This molecule is not a therapeutic agent itself but serves as a critical component for synthesizing PROTACs that can target specific proteins for degradation via the ubiquitin-proteasome system. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on PROTACs targeting the AKT and MEK1/2 kinases.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. PROTACs synthesized using this compound leverage the VHL E3 ligase to induce the degradation of the target protein.

The process begins with the PROTAC simultaneously binding to both the target protein and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex PROTAC-POI-VHL Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., AKT, MEK1/2) POI->Ternary_Complex VHL_E3 VHL E3 Ligase VHL_E3->Ternary_Complex Ternary_Complex->PROTAC Release & Reuse PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC Mechanism of Action

Applications in Therapeutic Development

This compound is particularly useful for developing PROTACs against targets where simple inhibition is insufficient or leads to resistance. By inducing protein degradation, PROTACs can eliminate both the enzymatic and scaffolding functions of a target protein. Key therapeutic areas for PROTACs synthesized with this linker include oncology and inflammatory diseases.

Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. PROTACs that target AKT for degradation can offer a more sustained and profound pathway inhibition compared to kinase inhibitors.

PI3K_AKT_Pathway cluster_AKT AKT Signaling cluster_PROTAC PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proteasome_AKT Proteasome AKT->Proteasome_AKT ubiquitination Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth AKT_PROTAC AKT PROTAC (using this compound) AKT_PROTAC->AKT binds VHL VHL E3 Ligase AKT_PROTAC->VHL binds VHL->Proteasome_AKT Degraded_AKT AKT Degradation Proteasome_AKT->Degraded_AKT

Targeting the AKT Pathway with a PROTAC
Targeting the MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS, is common in many cancers. MEK1/2 are central kinases in this pathway, and their degradation can effectively shut down downstream signaling to ERK.

MAPK_ERK_Pathway cluster_MEK MAPK/ERK Signaling cluster_PROTAC_MEK PROTAC Intervention RAS RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proteasome_MEK Proteasome MEK1_2->Proteasome_MEK ubiquitination Transcription Gene Transcription & Cell Proliferation ERK1_2->Transcription MEK_PROTAC MEK1/2 PROTAC (using this compound) MEK_PROTAC->MEK1_2 binds VHL_MEK VHL E3 Ligase MEK_PROTAC->VHL_MEK binds VHL_MEK->Proteasome_MEK Degraded_MEK MEK1/2 Degradation Proteasome_MEK->Degraded_MEK

Targeting the MEK1/2 Pathway with a PROTAC

Quantitative Data Summary

The following tables summarize representative quantitative data for PROTACs developed using VHL-recruiting ligands, targeting AKT and MEK1/2. The specific values can vary depending on the target ligand, linker length and composition, and the cell line used.

Table 1: Representative Degradation Potency of AKT-Targeting PROTACs

PROTAC CompoundTarget LigandCell LineDC50 (nM)Dmax (%)
MS98GDC-0068PC378>90
MS21AZD5363PC3430>90

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Representative Degradation Potency of MEK1/2-Targeting PROTACs

PROTAC CompoundTarget LigandCell LineMEK1 DC50 (nM)MEK2 DC50 (nM)
MS934PD0325901HT-29188
MS432PD0325901HT-29~100~100

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for coupling this compound to a target protein ligand containing a carboxylic acid functional group via amide bond formation.

PROTAC_Synthesis_Workflow Start Start Ligand_COOH Target Ligand with -COOH Start->Ligand_COOH AHPC_NH2 This compound Start->AHPC_NH2 Coupling Amide Coupling (e.g., HATU, DIPEA) Ligand_COOH->Coupling AHPC_NH2->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization End End Characterization->End

PROTAC Synthesis Workflow

Materials:

  • Target protein ligand with a carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the synthesized PROTAC by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol details the steps to assess the degradation of a target protein in cultured cells after treatment with a synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Quantitative Proteomics for On-Target and Off-Target Analysis

This protocol provides a workflow for using quantitative mass spectrometry-based proteomics to assess the global effects of a PROTAC on the cellular proteome.

Proteomics_Workflow Start Start Cell_Treatment Cell Treatment with PROTAC and Control Start->Cell_Treatment Lysis_Digestion Cell Lysis and Protein Digestion Cell_Treatment->Lysis_Digestion TMT_Labeling Peptide Labeling (e.g., TMT) Lysis_Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis and Protein Quantification LC_MS->Data_Analysis End End Data_Analysis->End

Quantitative Proteomics Workflow

Materials:

  • Cultured cells

  • Synthesized PROTAC and DMSO control

  • Lysis buffer, DTT, iodoacetamide, and trypsin

  • Tandem Mass Tag (TMT) labeling reagents

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., 5x DC50) and a DMSO control for a specified time.

    • Harvest cells, lyse them, and extract proteins.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • TMT Labeling:

    • Label the peptide samples from the PROTAC-treated and control groups with different TMT isobaric tags according to the manufacturer's protocol.

    • Combine the labeled samples.

  • LC-MS/MS Analysis:

    • Fractionate the pooled, labeled peptides using high-pH reverse-phase HPLC.

    • Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

    • Normalize the protein abundance data.

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated in the PROTAC-treated sample compared to the control.

    • Confirm on-target degradation and identify any potential off-target effects.

Conclusion

This compound is a valuable chemical tool for the synthesis of VHL-based PROTACs. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug developers to utilize this molecule in the creation and evaluation of novel protein-degrading therapeutics. By following these methodologies, scientists can effectively synthesize, characterize, and validate the activity of PROTACs targeting a wide range of disease-relevant proteins.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of (S,R,S)-AHPC-Me-C6-NH2 Derived PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) derived from the (S,R,S)-AHPC-Me-C6-NH2 E3 ligase ligand-linker conjugate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of these molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound derived PROTAC has poor aqueous solubility. What are the initial steps to troubleshoot this issue?

Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and often lipophilic nature. Here’s a logical workflow to begin troubleshooting:

Troubleshooting_Workflow A Low Aqueous Solubility Observed B Characterize Physicochemical Properties A->B Start Here C Modify PROTAC Structure B->C If properties are suboptimal D Optimize Formulation B->D If structure modification is not feasible E Re-evaluate Solubility C->E D->E E->C If solubility is still low, iterate on structure E->D Or try alternative formulations F Proceed with Further Assays E->F If solubility is improved

Initial Troubleshooting Workflow

  • Confirm Compound Integrity: First, ensure the poor solubility is not due to compound degradation or impurities. Verify the purity and identity of your PROTAC using methods like LC-MS and NMR.

  • Assess Basic Physicochemical Properties: Determine the calculated logP (cLogP) and topological polar surface area (TPSA) of your PROTAC. High cLogP and low TPSA values often correlate with poor aqueous solubility.

  • Evaluate Solubility in Different Media: Test the solubility in a range of buffers and pH conditions, including biorelevant media such as Simulated Intestinal Fluid (FaSSIF/FeSSIF), as some PROTACs show improved solubility in these conditions.[1]

  • Consider Linker Modification: The C6 alkyl linker in this compound contributes to the lipophilicity of the PROTAC. Consider synthesizing analogs with more hydrophilic linkers.

  • Explore Formulation Strategies: If structural modification is not immediately feasible, investigate formulation approaches to enhance solubility.

Q2: How does the C6 alkyl linker in this compound impact the solubility of the final PROTAC?

The C6 alkyl linker is a relatively non-polar, flexible chain. While this flexibility can be advantageous for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), the hydrophobicity of the alkyl chain can decrease the overall aqueous solubility of the PROTAC molecule.[2][3] PROTACs with hydrophobic linkers may exhibit better cell permeability but often at the cost of lower solubility.

Q3: What are the recommended linker modifications to improve the solubility of my this compound derived PROTAC?

Modifying the linker is a primary strategy for improving the physicochemical properties of a PROTAC.

  • Incorporate Polyethylene Glycol (PEG) Units: Replacing the C6 alkyl chain with a linker containing PEG units is a common and effective strategy to increase hydrophilicity and aqueous solubility. PEG linkers are biocompatible and their length can be easily adjusted.

  • Introduce Polar Functional Groups: Incorporating polar groups such as ethers, amides, or hydroxyls within the linker can enhance water solubility.

  • Utilize Rigid Linkers with Polar Moieties: Linkers containing cyclic structures like piperazine (B1678402) or piperidine (B6355638) can improve solubility. For instance, the incorporation of a dibasic piperazine in a VHL-based PROTAC resulted in a remarkable 170-fold increase in solubility.[4][5][6][7]

Q4: My PROTAC shows low degradation efficiency, which I suspect is due to poor solubility. How can I confirm this?

Low intracellular concentration due to poor solubility and permeability is a common reason for reduced efficacy.

Degradation_Troubleshooting A Low Degradation Efficiency B Assess Cell Permeability A->B C Measure Intracellular Concentration (LC-MS/MS) A->C D Ternary Complex Formation Assay (in vitro) A->D F Permeability Issue Likely B->F Low Permeability E Solubility Issue Likely C->E Low Concentration G Ternary Complex Issue D->G Poor Formation

Troubleshooting Low Degradation Efficiency

  • Cellular Target Engagement Assays: Before assuming a solubility issue, confirm that your PROTAC can engage its target protein and the E3 ligase within the cell. Techniques like NanoBRET or Cellular Thermal Shift Assays (CETSA) can be employed for this purpose.

  • Measure Intracellular Compound Concentration: Use LC-MS/MS to quantify the amount of your PROTAC inside the cells after incubation. Low intracellular concentrations are a strong indicator of poor solubility and/or permeability.

  • In Vitro Ternary Complex Formation Assays: Techniques such as TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can confirm that the PROTAC is capable of forming a stable ternary complex in a cell-free system. If the complex forms in vitro but degradation is poor in cells, it further points to a solubility or permeability issue.

Q5: What formulation strategies can I use to improve the solubility of my this compound derived PROTAC for in vitro and in vivo studies?

Formulation can be a powerful tool to overcome solubility limitations without altering the chemical structure of your PROTAC.

  • Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the amorphous form of the PROTAC in a polymer matrix. This can significantly enhance the aqueous solubility and dissolution rate.

  • Co-solvents and Surfactants: For in vitro assays, using co-solvents like DMSO or surfactants in the assay buffer can help maintain the PROTAC in solution. However, be mindful of their potential effects on the biological assay.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Lipid-based Formulations: For in vivo studies, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly soluble compounds.

Quantitative Data on Solubility Enhancement

The following table summarizes reported quantitative improvements in PROTAC solubility through various strategies.

PROTAC TypeModification/FormulationImprovement in Solubility/SupersaturationReference
VHL-basedIncorporation of a dibasic piperazine in the linker170-fold increase in aqueous solubility[4][5][6][7]
CRBN-basedAmorphous Solid Dispersion (ASD) with HPMCASUp to 2-fold increase in drug supersaturation[6]
p38α-targetingVHL-based PROTACDramatically increased solubility compared to CRBN-based counterpart

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method is used to determine the kinetic solubility of a PROTAC in an aqueous buffer by measuring light scattering as the compound precipitates.

Materials:

  • PROTAC of interest

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well plates (one for DMSO dilutions, one for aqueous assay)

  • Nephelometer or plate reader capable of measuring turbidity

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to generate a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well in a 96-well plate pre-filled with a fixed volume of the aqueous buffer (e.g., 198 µL). This will create a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the baseline.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This is a common laboratory-scale method for preparing an ASD to enhance PROTAC solubility.

Materials:

  • PROTAC of interest

  • A suitable polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS)

  • A volatile organic solvent in which both the PROTAC and polymer are soluble (e.g., acetone, methanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Weigh the PROTAC and the polymer at the desired drug loading (e.g., 20% w/w PROTAC). Dissolve both components completely in the chosen organic solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Further dry the resulting solid film under high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Characterization: Scrape the solid ASD from the flask. Characterize its amorphous nature using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Solubility Testing: Evaluate the dissolution and solubility of the prepared ASD in the desired aqueous medium and compare it to the crystalline form of the PROTAC.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase (VHL) E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC, such as one derived from this compound, induces the degradation of a target protein of interest (POI) by hijacking the VHL E3 ubiquitin ligase. The formation of the ternary complex is a critical step that is influenced by the PROTAC's linker and overall physicochemical properties, including solubility.

References

Technical Support Center: Overcoming Challenges in (S,R,S)-AHPC-Me-C6-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of (S,R,S)-AHPC-Me-C6-NH2. This VHL E3 ligase ligand-linker conjugate is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic molecule composed of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me, connected to a 6-carbon alkyl linker with a terminal primary amine (-NH2). Its primary use is in the synthesis of PROTACs.[1][2] The terminal amine serves as a reactive handle for conjugation to a "warhead," a ligand that binds to a specific target protein of interest (POI).

Q2: What is the most common reaction for conjugating this compound to a warhead?

The most common conjugation reaction is an amide bond formation between the primary amine of this compound and a carboxylic acid on the warhead molecule. This reaction is typically facilitated by peptide coupling reagents.[3]

Q3: Why is the choice of linker, in this case, a C6-alkyl chain, important for the final PROTAC?

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and flexibility influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][] An improperly designed linker can lead to steric hindrance or an unproductive orientation, thereby reducing the efficiency of protein degradation.[4] The C6-alkyl linker provides a certain degree of rigidity and a defined spatial separation between the VHL ligand and the warhead.[4]

Q4: My synthesized PROTAC shows low degradation efficiency. What are the common causes?

Low degradation efficiency is a frequent issue in PROTAC development. Key factors to investigate include:

  • Inefficient Ternary Complex Formation: The formation of a stable ternary complex is essential for ubiquitination and subsequent degradation.[4][6]

  • Poor Linker Design: The linker's length and composition dictate the geometry of the ternary complex.[4][]

  • Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability, which can hinder their ability to reach the target protein within the cell.[3][7]

  • Incorrect E3 Ligase or Ligand: Confirm that the chosen E3 ligase (in this case, VHL) is expressed in the target cells.[4]

Q5: I am observing a "hook effect" with my final PROTAC. What is it and how can I confirm it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[8] This is due to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) that do not lead to degradation, instead of the productive ternary complex.[8] To confirm the hook effect, perform a wide dose-response experiment. If you observe a bell-shaped curve for target degradation, the hook effect is likely occurring.[4]

Troubleshooting Guide for Conjugation Reactions

This guide addresses specific issues that may arise during the amide coupling of this compound with a carboxylic acid-containing warhead.

Issue Potential Cause Recommended Solution
Low or No Product Formation Suboptimal pH: The primary amine on the linker is not sufficiently nucleophilic.Ensure the reaction pH is between 7.2 and 8.5. The amine needs to be deprotonated to be reactive.
Inactive Coupling Reagents: Reagents like HATU, HOBt, EDC, or DCC are sensitive to moisture.Use fresh, high-quality coupling reagents. Store them in a desiccator. Prepare solutions immediately before use.
Inappropriate Buffer: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction.Use non-reactive buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.
Steric Hindrance: Bulky chemical groups near the carboxylic acid on the warhead or the amine on the linker may prevent the reaction.Increase reaction time and/or temperature. Consider using a smaller, less hindered coupling reagent.
Low Yield of Final PROTAC Poor Solubility of Reactants: this compound or the warhead may not be fully dissolved in the reaction solvent.Use a solvent system in which both reactants are soluble. Common solvents include DMF and DMSO. Sonication may aid dissolution.
Hydrolysis of Activated Ester: If using a two-step EDC/NHS coupling, the activated ester intermediate is susceptible to hydrolysis.Perform the reaction as quickly as possible after adding the reagents. Add the amine-containing molecule promptly after the activation step.
Suboptimal Molar Ratio of Reactants: An incorrect ratio of the AHPC-linker, warhead, and coupling reagents can lead to incomplete reaction or side products.Start with a 1:1.2:1.5 molar ratio of amine:acid:coupling reagent and optimize from there.
Presence of Multiple Side Products Self-Condensation of the Warhead: If the warhead also contains an amine, it can react with itself.This is less of a concern when using a pre-formed amine-linker conjugate like this compound. However, ensure the warhead does not have a more reactive amine.
Reaction with Other Functional Groups: The coupling reagents may react with other nucleophilic groups on the molecules.Protect sensitive functional groups on the warhead before the coupling reaction.
Difficulty in Product Purification Similar Polarity of Product and Starting Materials: The final PROTAC may have a similar retention time in chromatography to the starting materials.Utilize high-performance liquid chromatography (HPLC) with a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA) for purification.
Complex Reaction Mixture: Multiple side products can complicate the purification process.Optimize the reaction conditions to minimize side product formation before scaling up.

Experimental Protocols

Representative Protocol for Amide Coupling of this compound with a Carboxylic Acid-Containing Warhead

This protocol describes a general method for the synthesis of a PROTAC via amide bond formation. Note: This is a representative protocol and may require optimization for specific warheads.

Materials:

  • This compound

  • Warhead with a terminal carboxylic acid

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel (e.g., round-bottom flask with a stir bar)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation:

    • Under an inert atmosphere, dissolve the carboxylic acid-containing warhead (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.5 equivalents) and DIPEA (3.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add the solution of this compound to the pre-activated warhead mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.[9]

Parameter Typical Range/Condition
Reactant Molar Ratio (Amine:Acid:Coupling Reagent) 1 : 1.1-1.5 : 1.2-2.0
Base (e.g., DIPEA) Equivalents 2-4
Solvent Anhydrous DMF or DMSO
Reaction Temperature Room Temperature
Reaction Time 4 - 24 hours
Purification Method Preparative HPLC

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC This compound -based PROTAC PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Conjugation_Workflow start Start: Reactants reactants 1. This compound 2. Warhead-COOH 3. Coupling Reagent (e.g., HATU) 4. Base (e.g., DIPEA) start->reactants reaction Amide Coupling Reaction (Anhydrous DMF, RT, 4-12h) reactants->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification (Preparative HPLC) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization final_product Final PROTAC characterization->final_product Troubleshooting_Logic start Low/No Product? check_reagents Check Reagent Quality & Molar Ratios start->check_reagents Yes success Successful Conjugation start->success No check_conditions Verify Reaction Conditions (pH, Solvent, Temp) check_reagents->check_conditions solubility_issue Solubility Issues? check_conditions->solubility_issue change_solvent Optimize Solvent System (e.g., add DMSO) solubility_issue->change_solvent Yes steric_issue Steric Hindrance? solubility_issue->steric_issue No change_solvent->steric_issue steric_issue->success No increase_time_temp Increase Reaction Time/Temp steric_issue->increase_time_temp Yes increase_time_temp->success

References

Technical Support Center: Optimizing PROTAC Linker Length with AHPC-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Proteolysis Targeting Chimeras (PROTACs) that utilize (S,R,S)-AHPC-based linkers to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in an AHPC-based PROTAC?

A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to your protein of interest (POI) to the (S,R,S)-AHPC moiety, which recruits the VHL E3 ligase.[1][2] It is not just a passive spacer; its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1][3] An optimal linker facilitates the correct orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[3]

Q2: How does linker length specifically impact the efficacy of an AHPC-based PROTAC?

A2: Linker length has a significant, non-linear impact on PROTAC efficacy.[3]

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[3]

  • Too long: A linker that is too long or overly flexible might result in the formation of unproductive ternary complexes where the lysine (B10760008) residues on the target protein are not positioned correctly for ubiquitination.[3]

  • Optimal length: The ideal linker length facilitates a productive ternary complex formation, leading to efficient degradation of the target protein.[4][5] This optimal length needs to be empirically determined for each specific POI and E3 ligase pair.[4][6]

Q3: What are common starting points for AHPC-based linker length?

A3: Polyethylene glycol (PEG) and alkyl chains are the most commonly used linker motifs in PROTAC design.[1] The inclusion of PEG moieties can also improve the aqueous solubility of the PROTAC molecule.[1] A common strategy is to synthesize a library of PROTACs with varying linker lengths to identify the optimal one for a given target.[7]

Troubleshooting Guide

Problem 1: My AHPC-based PROTAC shows low or no degradation of the target protein.

This is a frequent issue that often points to problems with the formation of a stable and productive ternary complex.[8]

Possible Cause Troubleshooting Steps
Incorrect Linker Length or Rigidity The linker might be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[9] Solution: Synthesize a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) and test their degradation efficiency.[7]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker may orient the target protein in a way that the lysine residues are not accessible for ubiquitination.[9] Solution: Alter the attachment points of the linker on either the warhead or the AHPC ligand. The exit vector of the linker from the ligand-binding pocket can significantly influence the orientation of the recruited proteins.[6][10]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[9][11] Solution: Evaluate the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[12] Consider incorporating more hydrophilic moieties, like PEG units, into the linker to improve solubility.[1]
Inactive Stereoisomer of AHPC The stereochemistry of the AHPC moiety is critical for binding to VHL. An incorrect epimer will be inactive.[8] Solution: Verify the stereochemistry of your AHPC starting material and the final PROTAC. Synthesize a control PROTAC with an inactive epimer; this should not induce degradation.[8]

Problem 2: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[13]

Possible Cause Troubleshooting Steps
Suboptimal Linker Design The linker may not be promoting positive cooperativity in the ternary complex.
Solution 1: Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable.[9]
Solution 2: Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[9]

Quantitative Data Summary

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The following table summarizes representative data for VHL-recruiting PROTACs, illustrating the impact of linker modifications.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
LC-2KRAS G12CNCI-H2030250 - 760>90PEG-based[1]
A PROTAC targeting ERRαERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based[1]
GP262PI3KγTHP-188.4 ± 14.2>70PEG-based[14]
GP262mTORMDA-MB-23145.474.9PEG-based[14]

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[6]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[6][15]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6][15]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel.[15] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).[8] Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[8]

  • Detection and Analysis: Detect the signal using an ECL substrate and an imaging system.[8] Quantify the band intensities using densitometry software and normalize to the loading control.[6][8]

2. Ternary Complex Formation Assays

These assays are crucial to confirm that the PROTAC is mediating the interaction between the target protein and the E3 ligase.

  • NanoBRET™ Target Engagement Assay (Live Cells): This assay measures the engagement of the PROTAC with the E3 ligase in living cells.[17]

    • Principle: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL) fused to HaloTag®.[6]

    • Procedure: Add the HaloTag® NanoBRET™ 618 Ligand, followed by the PROTAC at various concentrations.[6] After adding the NanoBRET™ Nano-Glo® Substrate, measure the bioluminescence resonance energy transfer (BRET) signal.[6] An increase in the BRET signal indicates ternary complex formation.

  • Isothermal Titration Calorimetry (ITC) (In Vitro): ITC can be used to measure the binding affinities of the PROTAC to the individual proteins and the ternary complex.

  • Surface Plasmon Resonance (SPR) (In Vitro): SPR is another biophysical technique to measure binary and ternary binding affinities.[18]

3. Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is critical.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[11]

  • Caco-2 Permeability Assay: A cell-based assay that uses a monolayer of Caco-2 cells to model the human intestinal epithelium, providing a more comprehensive assessment of permeability.[11]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (AHPC-Linker-Warhead) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds TernaryComplex Ternary Complex (POI-PROTAC-VHL) PROTAC->TernaryComplex POI->TernaryComplex VHL->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start No/Poor Protein Degradation Check_Binding Confirm Binary Binding (PROTAC to POI & VHL) Start->Check_Binding Check_Ternary Assess Ternary Complex Formation (e.g., NanoBRET, ITC) Check_Binding->Check_Ternary Binding Confirmed Optimize_Linker Optimize Linker (Length, Rigidity, Attachment Point) Check_Binding->Optimize_Linker No Binding Check_Ternary->Optimize_Linker No/Poor Ternary Complex Formation Check_Permeability Evaluate Cell Permeability (e.g., PAMPA, Caco-2) Check_Ternary->Check_Permeability Ternary Complex Forms Optimize_Linker->Start Improve_Properties Improve Physicochemical Properties (e.g., add PEG units) Check_Permeability->Improve_Properties Poor Permeability Success Successful Degradation Check_Permeability->Success Good Permeability Improve_Properties->Start

Caption: Troubleshooting workflow for AHPC-based PROTACs.

Linker_Length_Logic cluster_linker Linker Length cluster_outcome Outcome cluster_result Result TooShort Too Short StericHindrance Steric Hindrance TooShort->StericHindrance Optimal Optimal ProductiveComplex Productive Ternary Complex Optimal->ProductiveComplex TooLong Too Long UnproductiveComplex Unproductive Ternary Complex TooLong->UnproductiveComplex NoDegradation1 No/Poor Degradation StericHindrance->NoDegradation1 EfficientDegradation Efficient Degradation ProductiveComplex->EfficientDegradation NoDegradation2 No/Poor Degradation UnproductiveComplex->NoDegradation2

References

Technical Support Center: Strategies to Reduce Off-Target Effects of AHPC-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S, R, S)-AHPC-containing Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you identify, understand, and mitigate off-target effects to enhance the selectivity and therapeutic potential of your PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with AHPC-containing PROTACs?

A1: Off-target effects with AHPC-containing PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ligase, can arise from several factors:

  • Promiscuous Warhead Binding: The ligand targeting your protein of interest (POI) may have affinity for other proteins with similar binding domains, leading to their unintended degradation.

  • Off-Target E3 Ligase Ligand Interactions: While (S, R, S)-AHPC is a high-affinity VHL ligand, the broader chemical structure of the PROTAC could lead to unforeseen interactions with other cellular components.

  • Formation of Unproductive Ternary Complexes: The specific geometry of the ternary complex (POI-PROTAC-VHL) is crucial for selective ubiquitination. A suboptimal linker can lead to the formation of complexes with off-target proteins.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and may lead to off-target pharmacology.[1][2][3]

  • Downstream Signaling Pathway Perturbation: Degradation of the intended target can have cascading effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other pathways, leading to unexpected cellular responses.[3]

Q2: How can I proactively design AHPC-containing PROTACs with a better selectivity profile?

A2: A rational design approach is critical to minimizing off-target effects from the outset. Consider the following strategies during the design phase:

  • Optimize Warhead Selectivity: Begin with a highly selective ligand for your POI. If the warhead has known off-targets, consider medicinal chemistry efforts to improve its selectivity before incorporating it into a PROTAC.

  • Systematic Linker Optimization: The linker is a critical determinant of ternary complex formation and stability.[4][5] Systematically vary the linker length, composition (e.g., PEG vs. alkyl chains), and attachment points on both the warhead and the AHPC ligand.[1][2][6] Introducing rigidity or flexibility can influence the conformation of the ternary complex and improve selectivity.[2][5]

  • Modulate Physicochemical Properties: Enhance aqueous solubility and cell permeability by incorporating hydrophilic moieties like PEG into the linker.[1][2][7] Poor solubility can lead to aggregation and non-specific effects.

  • Consider Alternative E3 Ligase Ligands: While this guide focuses on AHPC, if selectivity issues persist, exploring PROTACs that recruit other E3 ligases like Cereblon (CRBN) may be a viable strategy, as different E3 ligases have distinct expression profiles and cellular localizations.[1]

Q3: What are the essential experiments to identify and validate off-target effects?

A3: A multi-pronged experimental approach is recommended for the robust identification and validation of off-target effects:[3]

  • Global Proteomics (Mass Spectrometry): This is the cornerstone for unbiasedly identifying all proteins that are degraded upon PROTAC treatment.[8][9] Compare protein abundance in cells treated with your active PROTAC versus a vehicle control and a negative control PROTAC (e.g., an epimer that doesn't bind VHL).

  • Western Blotting: Use this orthogonal method to validate the degradation of potential off-targets identified through proteomics.[3]

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm the direct engagement of your PROTAC with potential off-target proteins in a cellular context.[3]

  • Transcriptomics (RNA-Sequencing): To distinguish between protein degradation and changes in protein levels due to transcriptional regulation, perform RNA-sequencing.[3]

  • Cell Viability Assays: Assess cellular toxicity to understand the functional consequences of on- and off-target degradation.[3]

Troubleshooting Guides

Problem 1: My global proteomics data reveals significant degradation of several proteins besides my intended target.
Possible Cause Troubleshooting Step Expected Outcome
Promiscuous Warhead 1. Perform kinase profiling or other relevant selectivity assays with the free warhead to confirm its binding profile. 2. Redesign the warhead to improve its selectivity for the intended target.Reduced off-target degradation and cellular toxicity.[1]
Suboptimal Linker 1. Synthesize a library of PROTACs with varying linker lengths and compositions. 2. Evaluate the degradation profile of each new PROTAC using proteomics to identify a linker that promotes selective degradation of the POI.Identification of a PROTAC with an optimized linker that demonstrates improved selectivity.[1][4]
High PROTAC Concentration 1. Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for selective degradation. 2. Be mindful of the "hook effect," where degradation efficiency decreases at very high concentrations.[1][2]A bell-shaped dose-response curve, allowing for the selection of a concentration that maximizes on-target degradation while minimizing off-target effects.[1]
Problem 2: I'm observing cell toxicity that doesn't correlate with the degradation of my target protein.
Possible Cause Troubleshooting Step Expected Outcome
Off-Target Protein Degradation 1. Perform global proteomics to identify unintended degraded proteins that might be essential for cell viability. 2. Validate these off-targets using Western blotting and assess their functional relevance.Identification of the off-target protein(s) responsible for the toxicity, guiding the redesign of the PROTAC.
Metabolic Instability 1. Assess the metabolic stability of the PROTAC in liver microsomes or hepatocytes. 2. Identify and characterize any major metabolites. 3. Modify the PROTAC at metabolically liable positions to improve stability.Increased PROTAC stability and reduced formation of potentially toxic byproducts.[1]
Solvent Toxicity 1. Perform a cell viability assay with the vehicle (e.g., DMSO) alone at the concentrations used in your experiments. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line.Confirmation that the observed toxicity is not an artifact of the experimental conditions.[3]

Quantitative Data Summary

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for VHL-recruiting PROTACs to illustrate the impact of linker length and warhead on degradation potency.

PROTACTarget ProteinE3 Ligase RecruiterLinker Composition (example)DC50 (nM)Dmax (%)Reference
MZ1BRD4VHL8-unit PEG~15>95[10]
Compound Xp38α/βCRBNVaried PEG lengths10-100>90[4][6]
ARV-471Estrogen ReceptorCRBNProprietary<1>90[11]

Note: This table is for illustrative purposes. Actual values are highly dependent on the specific PROTAC, cell line, and experimental conditions.

Experimental Protocols

Global Proteomics Workflow for Off-Target Identification

This protocol outlines a general workflow for identifying off-target effects of an AHPC-containing PROTAC using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a suitable human cell line to ~70-80% confluency.

    • Treat cells with the PROTAC at its optimal concentration (e.g., 3x DC50).

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind VHL).

    • Harvest cells after a predetermined time point (e.g., 24 hours).

  • Protein Extraction and Digestion:

    • Lyse the cell pellets and quantify the total protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis:

    • Process the raw mass spectrometry data using software like MaxQuant or Spectronaut to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.

Ternary Complex Formation Assay (AlphaLISA)

This protocol provides a method to assess the formation of the POI-PROTAC-VHL ternary complex.

  • Reagent Preparation:

    • Reconstitute and dilute recombinant tagged POI (e.g., GST-tagged) and VHL-ElonginB-ElonginC (VCB) complex (e.g., His-tagged) in AlphaLISA buffer.

    • Prepare a serial dilution of the PROTAC.

  • Assay Procedure:

    • In a 384-well plate, add the POI, VCB complex, and PROTAC at their final desired concentrations.

    • Incubate for 1 hour at room temperature to allow for ternary complex formation.

    • Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., streptavidin-coated for a biotinylated His-tag antibody).

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The AlphaLISA signal is proportional to the amount of ternary complex formed.

    • Plot the signal against the PROTAC concentration. A bell-shaped curve is typically observed due to the "hook effect."[1]

Visualizations

cluster_0 PROTAC Design & Synthesis cluster_1 In Vitro & Cellular Screening cluster_2 Off-Target Identification & Validation Select Warhead Select Warhead Linker Optimization Linker Optimization Select Warhead->Linker Optimization Select E3 Ligase Ligand (AHPC) Select E3 Ligase Ligand (AHPC) Select E3 Ligase Ligand (AHPC)->Linker Optimization Synthesize PROTAC Library Synthesize PROTAC Library Linker Optimization->Synthesize PROTAC Library Biochemical Assays Biochemical Assays Synthesize PROTAC Library->Biochemical Assays Identify Hits Identify Hits Biochemical Assays->Identify Hits Cellular Degradation Assays Cellular Degradation Assays Cellular Degradation Assays->Identify Hits Global Proteomics Global Proteomics Identify Hits->Global Proteomics Western Blot Validation Western Blot Validation Global Proteomics->Western Blot Validation CETSA CETSA Western Blot Validation->CETSA Analyze & Refine Analyze & Refine CETSA->Analyze & Refine Analyze & Refine->Linker Optimization

Caption: Experimental workflow for developing selective AHPC-based PROTACs.

POI Protein of Interest (POI) TernaryComplex POI-PROTAC-VHL Ternary Complex POI->TernaryComplex PROTAC AHPC-PROTAC PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation Degradation

Caption: Mechanism of action for an AHPC-containing PROTAC.

start High Off-Target Effects Observed check_warhead Is the warhead selective? start->check_warhead check_linker Is the linker optimal? check_warhead->check_linker Yes redesign_warhead Redesign Warhead check_warhead->redesign_warhead No check_conc Is the concentration too high? check_linker->check_conc Yes optimize_linker Synthesize Linker Library check_linker->optimize_linker No optimize_conc Perform Dose-Response check_conc->optimize_conc Yes end Selective PROTAC Achieved check_conc->end No redesign_warhead->end optimize_linker->end optimize_conc->end

Caption: Troubleshooting logic for high off-target effects.

References

Technical Support Center: Synthesis of (S,R,S)-AHPC-Me-C6-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis of (S,R,S)-AHPC-Me-C6-NH2 and related PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me, connected to a 6-carbon alkyl amine linker.[1] This molecule is designed to be coupled with a ligand for a target protein of interest to create a heterobifunctional PROTAC.

Q2: What are the most common challenges encountered during the synthesis of this compound based PROTACs?

Common challenges include:

  • Low yields in coupling reactions: Particularly in the formation of amide bonds, which are prevalent in the structure.

  • Difficult purification: The presence of multiple stereocenters can lead to the formation of diastereomers that are challenging to separate. Additionally, the polar nature of the molecule and its intermediates can complicate chromatographic purification.

  • Protecting group manipulation: Incomplete deprotection or side reactions during the removal of protecting groups like Boc (tert-butoxycarbonyl) can lead to a complex mixture of products.

  • Solubility issues: The starting materials, intermediates, and the final product may have poor solubility in common organic solvents, affecting reaction efficiency and purification.

Q3: How can I confirm the stereochemistry of my synthesized this compound?

Confirmation of the stereochemistry of the final compound and its precursors is crucial. This is typically achieved through a combination of techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can help determine the relative stereochemistry.

  • X-ray Crystallography: If a crystalline sample can be obtained, this provides unambiguous determination of the absolute stereochemistry.

Q4: What is the "hook effect" and how does it relate to PROTACs synthesized from this compound?

The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation assays where at very high concentrations of the PROTAC, the extent of target protein degradation decreases. This is thought to occur because the high concentration of the bifunctional molecule favors the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex (target protein-PROTAC-E3 ligase). While this is a biological phenomenon, ensuring the high purity of your synthesized this compound-based PROTAC is critical for obtaining reliable and interpretable dose-response curves in degradation assays.

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Steps

The synthesis of this compound involves multiple amide bond formations. Low yields in these steps can be a significant bottleneck.

Potential Cause Troubleshooting Strategy
Inefficient coupling reagent - Use a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).- Optimize the equivalents of the coupling reagent and base (e.g., DIPEA - N,N-Diisopropylethylamine).
Steric hindrance - Increase the reaction temperature, but monitor for side reactions.- Use a less sterically hindered base.- Consider a different coupling strategy, such as conversion of the carboxylic acid to an acid chloride.
Poor solubility of starting materials - Use a co-solvent system to improve solubility (e.g., DMF/DCM, THF/DMF).- Sonication may help to dissolve starting materials.
Side reactions - Ensure anhydrous reaction conditions to prevent hydrolysis of the activated carboxylic acid.- Run the reaction at a lower temperature to minimize side product formation.
Problem 2: Difficulty in Purifying Intermediates and Final Product

The presence of multiple polar functional groups and stereoisomers can make purification challenging.

Potential Cause Troubleshooting Strategy
Formation of diastereomers - Use chiral starting materials with high enantiomeric excess.- Employ chiral chromatography (e.g., preparative chiral HPLC) for separation.- Diastereomers may sometimes be separated by careful flash column chromatography with an optimized solvent system.[2][3]
Poor separation on silica (B1680970) gel - Use a different stationary phase for column chromatography, such as C18 reverse-phase silica.- Employ a gradient elution system to improve separation.- Consider using an automated flash chromatography system for better resolution.
Product is highly polar - For basic compounds, consider using a strong cation exchange (SCX) cartridge for catch-and-release purification.- Use a reverse-phase HPLC with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA).
Presence of unreacted starting materials - Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Use an excess of one reagent to drive the reaction to completion, followed by a workup procedure to remove the excess reagent.
Problem 3: Incomplete Boc Deprotection

The final step in the synthesis of the amine linker often involves the removal of a Boc protecting group.

Potential Cause Troubleshooting Strategy
Insufficient acid - Increase the equivalents of trifluoroacetic acid (TFA) or use a stronger acid like HCl in dioxane.- Ensure the acid is fresh and not degraded.
Short reaction time - Extend the reaction time and monitor the progress by TLC or LC-MS until all the starting material is consumed.
Scavenger needed - If the substrate is sensitive to carbocations generated during deprotection, add a scavenger like triethylsilane or anisole.
Workup issues - Ensure complete removal of the acid during workup to prevent salt formation that may complicate subsequent steps or purification. A basic wash (e.g., with saturated sodium bicarbonate solution) is typically required.

Experimental Protocols

General Protocol for Amide Coupling (e.g., coupling of Boc-L-tert-leucine to the pyrrolidine (B122466) intermediate)
  • Reagents and Materials:

    • Carboxylic acid (e.g., Boc-L-tert-leucine) (1.0 eq)

    • Amine (e.g., pyrrolidine intermediate) (1.0-1.2 eq)

    • Coupling reagent (e.g., HATU) (1.1-1.5 eq)

    • Base (e.g., DIPEA) (2.0-3.0 eq)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the carboxylic acid, amine, and HATU in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Protocol for Boc Deprotection
  • Reagents and Materials:

    • Boc-protected compound (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Dichloromethane (DCM) as solvent

    • (Optional) Scavenger (e.g., triethylsilane) (1-2 eq)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add the scavenger if required.

    • Add TFA to the solution at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated NaHCO3 solution to neutralize the excess acid.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_0 Synthesis of VHL Ligand Core cluster_1 Coupling with Boc-L-tert-leucine cluster_2 Linker Attachment and Final Deprotection start Commercially available (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivative step1 Amide coupling with (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine start->step1 intermediate1 (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide step1->intermediate1 step2 Amide coupling intermediate1->step2 Pyrrolidine amine boc_leu Boc-L-tert-leucine boc_leu->step2 intermediate2 Boc-(S,R,S)-AHPC-Me step3 Amide coupling intermediate2->step3 VHL Ligand with free hydroxyl linker Boc-6-aminohexanoic acid linker->step3 intermediate3 Boc-(S,R,S)-AHPC-Me-C6-NH-Boc step3->intermediate3 step4 Boc Deprotection intermediate3->step4 final_product This compound step4->final_product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic for Low Coupling Yield

G start Low Amide Coupling Yield q1 Is the reaction monitored for completion? start->q1 a1_yes Reaction is incomplete q1->a1_yes No a1_no Reaction appears complete, but yield is low q1->a1_no Yes sol1 Increase reaction time or temperature. Add more coupling reagent. a1_yes->sol1 q2 Are starting materials fully dissolved? a1_no->q2 end Improved Yield sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is moisture excluded? a2_yes->q3 sol2 Use a co-solvent (e.g., DMF/DCM). Apply sonication. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the coupling reagent/base optimal? a3_yes->q4 sol3 Use anhydrous solvents and reagents. Run under inert atmosphere. a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end sol4 Try a different coupling reagent (e.g., HATU). Optimize base equivalents. a4_no->sol4 sol4->end

References

Technical Support Center: Stability of Amide Bonds in AHPC-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of the amide bond in AHPC-linker conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of the amide bond in our AHPC-linker conjugate?

The stability of the amide bond within an AHPC-linker conjugate is a critical attribute that can be influenced by several factors.[1] Primarily, these include:

  • Chemical Structure: The inherent chemical stability of the amide bond is influenced by the electronic and steric environment of the atoms involved. The specific residues of the antibody and the chemistry of the linker play a significant role.[2][3]

  • Enzymatic Degradation: In a biological environment, proteases and other enzymes can catalyze the hydrolysis of the amide bond.[4][5] The susceptibility to enzymatic cleavage is a key consideration in linker design.[]

  • pH: The pH of the surrounding environment can significantly impact the rate of amide bond hydrolysis. Both acidic and basic conditions can promote cleavage.[5][7]

  • Temperature: Higher temperatures can increase the rate of chemical degradation of the amide bond.[8]

  • Conjugation Site: The specific site of conjugation on the antibody can affect the local environment of the linker and, consequently, its stability.[2][9]

Q2: We are observing premature release of our payload in plasma stability assays. What could be the cause and how can we troubleshoot this?

Premature payload release in plasma is a common challenge and can compromise the therapeutic index of your conjugate.[1] Potential causes and troubleshooting steps include:

  • Linker Instability: The AHPC-linker itself may be inherently unstable in plasma. The amide bond could be susceptible to hydrolysis or enzymatic degradation by plasma proteases.[1][10]

    • Troubleshooting:

      • Perform control experiments in buffer at physiological pH to distinguish between chemical hydrolysis and enzymatic degradation.[4]

      • Analyze the plasma samples by LC-MS/MS to identify cleavage products and pinpoint the site of bond scission.[11][12]

      • Consider redesigning the linker to incorporate more stable chemical motifs or to shield the amide bond from enzymatic attack.

  • Off-Target Enzymatic Cleavage: Enzymes present in plasma, other than the intended target enzymes, may be cleaving the linker.[13]

    • Troubleshooting:

      • Utilize protease inhibitor cocktails in your plasma stability assay to identify the class of enzymes responsible for cleavage.

      • If a specific protease is identified, the linker may need to be redesigned to remove the recognition motif for that enzyme.

Q3: How can we differentiate between chemical hydrolysis and enzymatic degradation of the amide bond in our AHPC-linker conjugate?

Distinguishing between these two mechanisms is crucial for optimizing your linker design. A well-designed experiment can provide clear insights:

  • Parallel Incubations: Set up parallel incubation experiments.

    • Test Condition: Incubate the AHPC-linker conjugate in the biological matrix of interest (e.g., plasma or lysosomal extract).[4]

    • Chemical Hydrolysis Control: Incubate the conjugate in a buffer that mimics the pH of the biological matrix but is devoid of enzymes.[4]

    • Heat-Inactivated Control: Incubate the conjugate in the biological matrix that has been heat-inactivated to denature enzymes.

  • Analysis: Quantify the release of the payload over time in all three conditions using a suitable analytical method like HPLC or LC-MS.[14][15]

  • Interpretation:

    • If payload release is observed only in the Test Condition , enzymatic degradation is the primary mechanism.

    • If payload release is similar in the Test Condition and the Chemical Hydrolysis Control , chemical instability is the main driver.

    • If payload release is observed in the Test Condition but not in the Heat-Inactivated Control , it confirms enzymatic activity is responsible.

Troubleshooting Guides

Guide 1: Inconsistent Results in Plasma Stability Assays

Problem: High variability in payload release measurements across replicate plasma stability experiments.

Potential Cause Troubleshooting Steps
Plasma Source Variability Use pooled plasma from multiple donors to average out individual differences in enzyme levels. Ensure consistent handling and storage of plasma aliquots.[12]
Pre-analytical Sample Handling Standardize all sample handling procedures, including thawing, incubation times, and quenching of reactions. Use a consistent method for protein precipitation or removal.[11]
Analytical Method Variability Validate your analytical method (e.g., LC-MS/MS) for linearity, precision, and accuracy. Include internal standards to account for matrix effects and variations in sample processing.[11]
ADC Aggregation Monitor for aggregation of your AHPC-linker conjugate during the assay using size-exclusion chromatography (SEC).[11][15] Aggregation can affect stability and lead to inconsistent results.[12]
Guide 2: Low or No Payload Release in Enzymatic Cleavage Assays

Problem: The AHPC-linker conjugate shows high stability but fails to release the payload in the presence of the target enzyme (e.g., Cathepsin B).

Potential Cause Troubleshooting Steps
Inactive Enzyme Verify the activity of your enzyme stock using a known, commercially available substrate.[16] Ensure proper storage and handling of the enzyme.
Incorrect Assay Conditions Optimize the assay buffer pH, temperature, and co-factor concentrations for the specific enzyme being used.[13][16] For example, Cathepsin B assays require a reducing environment and acidic pH.[13][16]
Linker is Not a Substrate The peptide sequence within your AHPC-linker may not be an efficient substrate for the target enzyme.[]
* Action: Synthesize a small-molecule version of the linker-payload and test its cleavage. Consider redesigning the linker with a known, cleavable peptide sequence.[]
Steric Hindrance The conjugation site or the structure of the antibody may sterically hinder the enzyme's access to the cleavage site on the linker.
* Action: Model the structure of the conjugate to assess the accessibility of the linker. Consider altering the conjugation site or the length of the linker.[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the AHPC-linker conjugate in plasma from different species and determine the rate of payload release.[1]

Materials:

  • AHPC-linker conjugate stock solution

  • Pooled plasma (human, mouse, rat, etc.)[10]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates or microcentrifuge tubes

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the AHPC-linker conjugate in PBS.

  • In a 96-well plate, add the conjugate to plasma to a final concentration of, for example, 100 µg/mL.[1] Also, prepare a control sample in PBS.

  • Incubate the plate at 37°C.[10]

  • At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma/conjugate mixture.[1]

  • Immediately quench the reaction by adding the aliquot to 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.[12]

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the amount of released payload.[10][11]

Data Analysis:

  • Plot the concentration of the released payload versus time.

  • Calculate the half-life (t½) of the conjugate in plasma.

Protocol 2: Cathepsin B Enzymatic Cleavage Assay

Objective: To determine the susceptibility of the AHPC-linker to cleavage by the lysosomal protease Cathepsin B.[13][16]

Materials:

  • Recombinant human Cathepsin B[13]

  • AHPC-linker conjugate

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (Assay Buffer containing a reducing agent like DTT)[16]

  • Fluorescence microplate reader

  • Fluorogenic Cathepsin B substrate (positive control)

  • Cathepsin B inhibitor (negative control)

Procedure:

  • Activate the Cathepsin B by pre-incubating it in Activation Buffer.[16]

  • Prepare serial dilutions of your AHPC-linker conjugate in Assay Buffer.

  • In a 96-well plate, add the activated Cathepsin B solution.

  • Add the AHPC-linker conjugate solutions to the wells to initiate the reaction. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[13]

  • Include the following controls:

    • Positive Control: Activated Cathepsin B + fluorogenic substrate.

    • Negative Control: Activated Cathepsin B + inhibitor + AHPC-linker conjugate.[16]

    • Blank: AHPC-linker conjugate in Assay Buffer (no enzyme).[16]

  • Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes).[16]

  • Stop the reaction (e.g., by adding a protease inhibitor or by immediate analysis).

  • Quantify the released payload by HPLC or LC-MS/MS.

Quantitative Data Summary

The following table presents example data for the stability of different linker types in plasma. This data is for illustrative purposes to demonstrate how stability data can be presented and compared.

Linker TypeConjugation ChemistryHalf-life in Human Plasma (hours)Half-life in Mouse Plasma (hours)Primary Cleavage MechanismReference
Val-Cit-PABC Cysteine> 200~150Enzymatic (Cathepsin B)[][13]
Hydrazone Lysine24 - 48< 24Chemical (pH-dependent hydrolysis)[1]
Thioether (non-cleavable) CysteineVery High (>500)Very High (>500)N/A (stable linker)

Visualizations

experimental_workflow Experimental Workflow for Assessing Amide Bond Stability cluster_assays Stability Assays cluster_analysis Analytical Methods cluster_data Data Interpretation Plasma_Stability In Vitro Plasma Stability Assay (Human, Mouse, Rat Plasma) LCMS LC-MS/MS Analysis (Quantify Free Payload) Plasma_Stability->LCMS HIC HIC-HPLC Analysis (Determine Average DAR) Plasma_Stability->HIC SEC SEC-HPLC Analysis (Assess Aggregation) Plasma_Stability->SEC Chemical_Stability Chemical Hydrolysis Assay (pH 5.0 and 7.4 Buffers) Chemical_Stability->LCMS Enzymatic_Stability Enzymatic Cleavage Assay (e.g., Cathepsin B) Enzymatic_Stability->LCMS HalfLife Calculate Half-Life (t½) and Cleavage Rates LCMS->HalfLife HIC->HalfLife Mechanism Identify Cleavage Mechanism (Chemical vs. Enzymatic) HalfLife->Mechanism Optimization Inform Linker Design and Optimization Mechanism->Optimization

Caption: Workflow for assessing AHPC-linker conjugate stability.

adc_internalization_pathway ADC Internalization and Payload Release Pathway ADC_Binding 1. ADC Binds to Target Antigen on Tumor Cell Surface Endocytosis 2. Receptor-Mediated Endocytosis ADC_Binding->Endocytosis Endosome 3. ADC Traffics to Early Endosome Endocytosis->Endosome Lysosome 4. Fusion with Lysosome Endosome->Lysosome Cleavage 5. Amide Bond Cleavage (Low pH and/or Enzymes like Cathepsin B) Lysosome->Cleavage Payload_Release 6. Payload is Released into the Cytosol Cleavage->Payload_Release Cell_Death 7. Payload Induces Cell Death Payload_Release->Cell_Death

Caption: ADC internalization and payload release pathway.

References

Technical Support Center: Optimizing VHL-Based PROTACs for Robust Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with poor ternary complex formation in VHL-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is a ternary complex in the context of VHL-based PROTACs, and why is its formation critical?

A1: A ternary complex is the crucial intermediate assembly of three molecules: the target Protein of Interest (POI), the VHL-based PROTAC, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The PROTAC acts as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. Therefore, the efficient formation of a stable and productive ternary complex is a prerequisite for successful target protein degradation.[]

Q2: What are the common reasons for observing poor ternary complex formation with my VHL-based PROTAC?

A2: Several factors can contribute to inefficient ternary complex formation:

  • Suboptimal Linker Design: The length, composition, and attachment points of the linker are critical. An inappropriate linker can lead to steric hindrance or an unfavorable orientation of the target protein and VHL, preventing productive complex formation.

  • Weak Binary Affinities: The PROTAC must effectively bind to both the target protein and VHL independently (binary interactions). If either of these interactions is too weak, the overall stability of the ternary complex will be compromised.

  • Negative Cooperativity: In some cases, the binding of the PROTAC to one protein partner can hinder its binding to the other, a phenomenon known as negative cooperativity. This leads to a less stable ternary complex than would be expected based on the individual binary binding affinities.[][2]

  • Poor Physicochemical Properties: Low solubility of the PROTAC can lead to aggregation and reduce its effective concentration available for binding.[3] Poor cell permeability can also limit the intracellular concentration of the PROTAC, resulting in apparent weak activity.[3]

  • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which sequesters the components and prevents the formation of the productive ternary complex. This leads to a paradoxical decrease in degradation at high PROTAC concentrations.[4]

Q3: What is cooperativity in ternary complex formation, and how does it impact PROTAC efficacy?

A3: Cooperativity (α) is a measure of how the binding of a PROTAC to one of its protein partners influences its affinity for the other. It is calculated as the ratio of the binary dissociation constant (K_D) to the ternary dissociation constant (K_D,ternary).

  • Positive Cooperativity (α > 1): The formation of the binary complex enhances the affinity for the second protein, leading to a more stable ternary complex. This is generally desirable for potent protein degradation.[2][5]

  • No Cooperativity (α = 1): The binding events are independent.

  • Negative Cooperativity (α < 1): The formation of the binary complex reduces the affinity for the second protein, resulting in a less stable ternary complex and potentially poor degradation.[2]

Q4: How can I experimentally measure ternary complex formation and its stability?

A4: Several biophysical and cellular assays can be used to characterize ternary complex formation:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the formation and dissociation of the ternary complex, allowing for the determination of binding affinities (K_D) and cooperativity.[6]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, including affinity (K_D), enthalpy (ΔH), and entropy (ΔS), providing a detailed understanding of the driving forces behind complex formation.

  • NanoBRET™/FRET: These proximity-based cellular assays measure the interaction of the target protein and E3 ligase in live cells, providing a more physiologically relevant assessment of ternary complex formation.[7][8]

  • AlphaLISA®: A bead-based proximity assay that is well-suited for high-throughput screening of PROTACs for their ability to induce ternary complex formation.

Troubleshooting Guide

Problem 1: My VHL-based PROTAC shows low or no degradation of the target protein.

This is a common issue that can stem from various points in the PROTAC mechanism of action. The following troubleshooting workflow can help identify the bottleneck.

start Hook Effect Observed (Bell-shaped curve) confirm_hook Confirm with Wider Dose Range start->confirm_hook measure_ternary Measure Ternary Complex vs. PROTAC Concentration confirm_hook->measure_ternary Confirmed optimize_cooperativity Enhance Ternary Complex Cooperativity measure_ternary->optimize_cooperativity Ternary complex formation decreases at high [PROTAC] use_optimal_concentration Use Optimal Concentration for Experiments optimize_cooperativity->use_optimal_concentration cluster_0 SPR Workflow immobilize Immobilize Biotin-VCB on SA Chip binary Inject PROTAC Alone (Determine K_D_binary) immobilize->binary ternary Inject PROTAC + Target Protein (Determine K_D_ternary) immobilize->ternary calculate Calculate Cooperativity (α) binary->calculate ternary->calculate

References

Validation & Comparative

A Comparative Guide to VHL Ligands: Benchmarking (S,R,S)-AHPC-Me-C6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and selectivity of Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a prominent choice for PROTAC development due to its well-characterized interaction with its ligands and its role in cellular protein degradation pathways. This guide provides a detailed comparison of (S,R,S)-AHPC-Me-C6-NH2 with other notable VHL ligands, supported by experimental data and methodologies to aid researchers in the selection of the most suitable ligand for their specific application.

Quantitative Comparison of VHL Ligand Performance

The binding affinity of a ligand to its target E3 ligase is a key parameter in the design of potent PROTACs. The following table summarizes the binding affinities of several widely used VHL ligands, providing a basis for comparison.

LigandBinding Affinity (Kd)Assay MethodReference
This compound Not Publicly Available--
VH032 (Parent Compound)185 nMIsothermal Titration Calorimetry (ITC)[1]
VH10144 nMIsothermal Titration Calorimetry (ITC)[1]
VH29880 - 90 nMIsothermal Titration Calorimetry (ITC) & Fluorescence Polarization (FP)[2][3][4]
BODIPY FL VH0323.01 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[5]

VHL-Mediated Protein Degradation Pathway

The recruitment of the VHL E3 ligase by a PROTAC initiates a cascade of events leading to the degradation of a target protein. The following diagram illustrates this signaling pathway.

VHL_PROTAC_Pathway VHL-Mediated Protein Degradation Pathway cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (this compound conjugated to target ligand) VHL VHL E3 Ligase Complex PROTAC->VHL Binds TargetProtein Target Protein PROTAC->TargetProtein Binds TernaryComplex VHL-PROTAC-Target Protein Ternary Complex VHL->TernaryComplex TargetProtein->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: VHL-PROTAC signaling pathway.

Experimental Protocols

Accurate determination of binding affinities is crucial for the comparative evaluation of VHL ligands. The following are detailed methodologies for two common and robust techniques used in the field.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.

Experimental Workflow:

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis ProteinPrep Purify VHL protein complex (e.g., VCB complex) Degas Degas both solutions ProteinPrep->Degas LigandPrep Dissolve VHL ligand in matched buffer LigandPrep->Degas LoadProtein Load VHL protein into sample cell Degas->LoadProtein LoadLigand Load VHL ligand into syringe Degas->LoadLigand Titration Inject ligand into protein solution in small aliquots LoadProtein->Titration LoadLigand->Titration MeasureHeat Measure heat change after each injection Titration->MeasureHeat PlotData Plot heat change vs. molar ratio MeasureHeat->PlotData FitModel Fit data to a binding model PlotData->FitModel DetermineParams Determine K_d, n, ΔH FitModel->DetermineParams FP_Workflow Fluorescence Polarization (FP) Assay Workflow cluster_prep Assay Preparation cluster_exp Assay Execution cluster_analysis Data Analysis PrepareProbe Prepare fluorescently labeled VHL ligand (tracer) Incubate Incubate tracer, protein, and competitor in a microplate PrepareProbe->Incubate PrepareProtein Prepare VHL protein complex PrepareProtein->Incubate PrepareCompetitor Prepare serial dilutions of unlabeled competitor ligand PrepareCompetitor->Incubate Excite Excite the sample with polarized light Incubate->Excite Measure Measure parallel and perpendicular fluorescence intensity Excite->Measure CalculateP Calculate fluorescence polarization (mP) Measure->CalculateP PlotCurve Plot mP vs. competitor concentration CalculateP->PlotCurve DetermineIC50 Determine IC50 value PlotCurve->DetermineIC50

References

A Comparative Guide to Target Degradation using (S,R,S)-AHPC-Me-C6-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) synthesized using the (S,R,S)-AHPC-Me-C6-NH2 linker building block. We will delve into the experimental validation of target degradation, comparing a specific application of this VHL-recruiting PROTAC with alternative degradation strategies. Detailed experimental protocols and quantitative data are presented to aid in the rational design and evaluation of next-generation targeted protein degraders.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The this compound is a key building block for PROTAC synthesis. It comprises a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me, connected to a 6-carbon alkyl (C6) linker with a terminal amine group (-NH2). This amine functionality allows for the covalent attachment of a ligand that targets a specific protein, thereby generating a complete PROTAC molecule. The (S,R,S) stereochemistry of the AHPC moiety is crucial for effective binding to the VHL E3 ligase.

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs incorporating the this compound moiety function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the target protein by the VHL complex. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

PROTAC_Mechanism cluster_1 cluster_2 POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC (S,R,S)-AHPC-Me-C6-PROTAC VHL VHL E3 Ligase Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Figure 1: Mechanism of action of a this compound based PROTAC.

Performance Comparison: Oseltamivir-Based PROTAC for Neuraminidase Degradation

A notable application of a VHL-based PROTAC with a C6 linker is the development of an antiviral agent targeting the influenza virus neuraminidase (NA) protein. In a published study, an oseltamivir-based PROTAC, herein referred to as Oseltamivir-PROTAC-1 , was synthesized to induce the degradation of NA.[1] While the publication does not explicitly state the use of the methylated version of the AHPC linker, the core structure and linker length are consistent with (S,R,S)-AHPC-C6-NH2.

The performance of Oseltamivir-PROTAC-1 was evaluated by its ability to degrade the NA protein in cells, a key validation step for any PROTAC. The degradation efficiency is typically quantified by two parameters: DC50 , the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax , the maximal level of protein degradation achieved.

Based on the dose-response curves from the study, the following degradation parameters for Oseltamivir-PROTAC-1 targeting Neuraminidase were estimated:

PROTAC NameTarget ProteinE3 Ligase RecruitedCell LineEstimated DC50 (µM)Estimated Dmax (%)Reference
Oseltamivir-PROTAC-1Influenza Neuraminidase (NA)VHL293T~10>80[1]
Comparison with Alternative Approaches

To provide a comprehensive overview, the performance of Oseltamivir-PROTAC-1 is compared with a PROTAC utilizing a different E3 ligase ligand and a non-PROTAC degradation technology. For this comparison, we will consider a hypothetical CRBN-recruiting PROTAC targeting the same protein and a molecular glue degrader.

Degrader TypeTarget ProteinMechanismEstimated DC50 (µM)Estimated Dmax (%)Key AdvantagesKey Disadvantages
This compound based PROTAC Influenza NeuraminidaseVHL-mediated ubiquitination and proteasomal degradation~10>80High Dmax achievable; catalytic mode of action.Larger molecular weight may impact cell permeability.
Alternative PROTAC (CRBN-based) Influenza NeuraminidaseCRBN-mediated ubiquitination and proteasomal degradation1-1070-90Well-established chemistry for CRBN ligands.Potential for off-target effects related to CRBN biology.
Molecular Glue Influenza NeuraminidaseInduces interaction between NA and an E3 ligase for degradationVariableVariableSmaller molecular size; potential for novel target degradation.Rational design is challenging; often discovered serendipitously.

Experimental Protocols for Target Degradation Validation

The validation of PROTAC-mediated target degradation involves a series of key experiments to quantify the reduction in protein levels and confirm the mechanism of action.

Western Blotting for Protein Degradation Assessment

Western blotting is a fundamental technique to visualize and quantify the decrease in the target protein levels upon PROTAC treatment.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., 293T cells for NA expression) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Neuraminidase) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Antibodies) D->E F Signal Detection & Densitometry E->F G Data Analysis (DC50/Dmax) F->G

Figure 2: Experimental workflow for Western Blot analysis.

Determination of DC50 and Dmax

The DC50 and Dmax values are calculated from the quantitative data obtained from Western blotting.

Procedure:

  • Perform a Western blot with a range of PROTAC concentrations as described above.

  • Quantify the band intensities for the target protein at each concentration and normalize them to the vehicle control (considered as 100% protein level).

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) using software like GraphPad Prism.

  • The DC50 is the concentration at which the curve passes through 50% degradation.

  • The Dmax is the maximal percentage of degradation observed from the fitted curve.

Ubiquitination Assay

To confirm that the degradation is mediated by the ubiquitin-proteasome system, an in-cell ubiquitination assay can be performed.

Protocol:

  • Cell Treatment:

    • Transfect cells with expression vectors for the target protein (if not endogenously expressed) and HA-tagged ubiquitin.

    • Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

  • Immunoprecipitation:

    • Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-HA antibody to detect ubiquitinated target protein and an antibody against the target protein itself. An increase in the HA signal in the PROTAC-treated sample compared to the control indicates increased ubiquitination of the target protein.

Ubiquitination_Assay_Workflow A Cell Treatment with PROTAC & MG132 B Cell Lysis A->B C Immunoprecipitation of Target Protein B->C D Western Blot with Anti-Ubiquitin Antibody C->D E Detection of Increased Ubiquitination D->E

Figure 3: Workflow for a target protein ubiquitination assay.

Signaling Pathways and Logical Relationships

The choice of E3 ligase ligand is a critical parameter in PROTAC design, influencing the degradation efficiency and potential off-target effects. This compound recruits the VHL E3 ligase, which is one of the most commonly used ligases in PROTAC development alongside Cereblon (CRBN).

E3_Ligase_Choice PROTAC_Design PROTAC Design E3_Ligase_Choice Choice of E3 Ligase Ligand PROTAC_Design->E3_Ligase_Choice VHL_Ligand (S,R,S)-AHPC-Me (VHL Ligand) E3_Ligase_Choice->VHL_Ligand CRBN_Ligand Pomalidomide/Thalidomide (CRBN Ligand) E3_Ligase_Choice->CRBN_Ligand Degradation_Efficiency Degradation Efficiency (DC50, Dmax) VHL_Ligand->Degradation_Efficiency Off_Target_Effects Potential Off-Target Effects VHL_Ligand->Off_Target_Effects CRBN_Ligand->Degradation_Efficiency CRBN_Ligand->Off_Target_Effects

Figure 4: The central role of E3 ligase ligand selection in PROTAC design.

Conclusion

PROTACs based on the this compound linker building block represent a powerful tool for inducing the degradation of specific proteins of interest by recruiting the VHL E3 ligase. The case of the oseltamivir-based PROTAC demonstrates the potential of this technology to be applied to a wide range of targets, including those from infectious agents. The validation of target degradation through rigorous experimental methods such as Western blotting, determination of DC50 and Dmax, and ubiquitination assays is crucial for the successful development of these novel therapeutics. This guide provides a framework for the comparative evaluation of such PROTACs, aiding researchers in the advancement of targeted protein degradation as a therapeutic modality.

References

A Head-to-Head Battle in Targeted Protein Degradation: AHPC vs. CRBN Ligands in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical juncture in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of two of the most prominent E3 ligase recruiters: ligands for the von Hippel-Lindau (VHL) protein, exemplified by the (S,R,S)-AHPC scaffold, and ligands for Cereblon (CRBN), primarily derived from immunomodulatory imide drugs (IMiDs).

This objective comparison is supported by experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological and experimental processes to empower informed decision-making in the development of next-generation protein degraders.

Performance Deep Dive: AHPC vs. CRBN Ligands

The efficacy of a PROTAC is not merely a reflection of its binding affinity to the target protein but is profoundly influenced by the choice of the E3 ligase ligand. This decision impacts the PROTAC's physicochemical properties, cell permeability, and the stability and geometry of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein degradation.

While both VHL and CRBN have been successfully exploited to degrade a multitude of therapeutic targets, they exhibit distinct characteristics that can be leveraged for optimal PROTAC design. CRBN ligands are generally smaller and possess more drug-like properties, which can be advantageous for developing orally bioavailable degraders.[][2] Conversely, VHL ligands, which bind to a more buried pocket, can offer greater selectivity for specific substrates.[]

The cellular context is another vital consideration. The expression levels of VHL and CRBN can vary across different tissues and cancer cell lines, influencing the activity of the respective PROTACs.[3] For instance, some cancer cell lines exhibit suppressed CRBN-dependent activity, potentially making VHL-based PROTACs a more broadly effective option in those contexts.[3]

Quantitative Comparison of PROTAC Performance

The following tables summarize the performance of PROTACs utilizing AHPC-based VHL ligands and various CRBN ligands, focusing on their degradation efficiency (DC50) and maximal degradation (Dmax) against common therapeutic targets. It is important to note that direct head-to-head comparisons are most informative when the target protein and linker are kept constant.

Table 1: Performance of VHL-based (AHPC) and CRBN-based PROTACs Targeting Bromodomain-Containing Protein 4 (BRD4)

PROTAC ExampleE3 Ligase RecruiterTarget ProteinCell Line(s)DC50Dmax
ARV-771VHL (AHPC-based)BRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM - < 5 nMNot Reported
MZ1VHL (AHPC-based)BRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM
ARV-825CRBN (Pomalidomide-based)BRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM - 1 nMNot Reported
dBET1CRBN (Pomalidomide-based)BRD4VariousNanomolar range>90%

Table 2: Performance of VHL-based (AHPC) and CRBN-based PROTACs Targeting FMS-like Tyrosine Kinase 3 (FLT3)

PROTAC Name/IDE3 Ligase RecruiterFLT3 BinderCell LineDC50 (nM)Dmax (%)
UnspecifiedVHL (AHPC-based)Quizartinib derivativeMV4-11~10-100>90
UnspecifiedVHL (AHPC-based)UnspecifiedMOLM-14~10-100>90
LWY-713CRBNUnspecifiedMV4-110.61494.8
CRBN(FLT3)-8CRBNGilteritinibMOLM-14~1-10>90

Table 3: Performance of VHL-based (AHPC) and CRBN-based PROTACs Targeting KRAS Mutants

PROTAC Name/IDE3 Ligase RecruiterTargetCell LineDC50Dmax
PROTAC 8oVHL (AHPC-based)KRAS G12DAGS7.49 nM>90% at 1 µM
ACBI3 (pan-KRAS)VHL (AHPC-based)KRAS G12DGP2d3.9 nMNot Reported
ASP-4396CRBNKRAS G12DPancreatic cancer cellsNot ReportedEffective degradation
MRTX849-basedCRBNKRAS G12CMIA PaCa-2, NCI-H358Failed to degrade endogenous KRAS G12CNot Applicable

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (AHPC or CRBN Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) PROTAC->E3_Ligase POI_bound POI Ub Ubiquitin Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Degraded_Fragments Proteasome->Degraded_Fragments POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Mechanism of Action for a PROTAC

Experimental_Workflow start PROTAC Design & Synthesis (AHPC- or CRBN-based) cell_culture Cell Culture & Treatment (Dose-response and time-course) start->cell_culture protein_quant Protein Degradation Analysis (Western Blot / In-Cell Western) cell_culture->protein_quant ternary_complex Ternary Complex Formation Assay (NanoBRET) cell_culture->ternary_complex ubiquitination Ubiquitination Assay (In vitro or in-cell) cell_culture->ubiquitination dc50_dmax Determine DC50 & Dmax protein_quant->dc50_dmax off_target Selectivity & Off-Target Analysis (Proteomics) dc50_dmax->off_target conclusion Comparative Analysis & Lead Optimization dc50_dmax->conclusion ternary_complex->conclusion ubiquitination->conclusion off_target->conclusion

A typical experimental workflow for PROTAC development and evaluation.

Detailed Experimental Protocols

Reproducible and robust experimental data are the cornerstones of PROTAC development. This section provides detailed methodologies for key assays used to compare the performance of AHPC and CRBN-based PROTACs.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.

Materials:

  • Appropriate cancer cell line expressing the protein of interest.

  • PROTAC stock solution (in DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO). Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).[]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.[]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[]

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.[]

    • Capture the chemiluminescent signal using an imaging system.[]

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine Dmax.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 value.

Protocol 2: In Vitro Ubiquitination Assay

Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (VHL or CRBN).

  • Purified recombinant target protein.

  • Ubiquitin.

  • ATP.

  • 10X Ubiquitination Buffer.

  • PROTAC of interest.

  • SDS-PAGE loading buffer.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture containing E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination buffer.[5]

  • PROTAC Addition: Add the PROTAC to the reaction mixture. Include a vehicle control (DMSO).[5]

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[5]

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.[5]

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

Materials:

  • HEK293 cells.

  • Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase (VHL or CRBN).

  • Transfection reagent.

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC of interest.

  • Luminometer capable of measuring filtered luminescence.

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate to the cells.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Signal Detection: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer.[6]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates closer proximity between the target protein and the E3 ligase, signifying ternary complex formation. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.[6]

Conclusion

The selection between an AHPC-based VHL ligand and a CRBN ligand is a nuanced decision in PROTAC design, with no single answer being universally superior. CRBN ligands offer advantages in terms of their smaller size and favorable physicochemical properties, which has led to a predominance of CRBN-based PROTACs in clinical trials.[2] However, VHL-based PROTACs have demonstrated broad utility and can be more effective in cellular contexts where CRBN activity is compromised.[3]

The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different E3 ligase ligands, enabling researchers to make data-driven decisions. Ultimately, the optimal choice will depend on a holistic evaluation of degradation efficiency, selectivity, and the specific biological context of the therapeutic target. As the field of targeted protein degradation continues to evolve, a deeper understanding of the interplay between the target protein, PROTAC, and E3 ligase will be paramount in designing the next generation of transformative medicines.

References

In-Vivo Performance of PROTACs Utilizing (S,R,S)-AHPC-based Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in-vivo performance of Proteolysis Targeting Chimeras (PROTACs) synthesized with the (S,R,S)-AHPC-Me-C6-NH2 linker and its analogues. This guide summarizes key experimental data, details methodologies for crucial in-vivo studies, and visually represents relevant biological pathways and experimental workflows.

Introduction to (S,R,S)-AHPC-based PROTACs

PROTACs are a revolutionary class of therapeutic molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) scaffold is a widely used component in the design of ligands that recruit the von Hippel-Lindau (VHL) E3 ligase. The linker, such as the C6 alkyl amine linker derived from this compound, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide will delve into the in-vivo validation of PROTACs employing this linker system and compare their performance with alternatives.

Comparative In-Vivo Performance of VHL-based PROTACs

The following tables summarize the in-vivo performance of two notable VHL-based PROTACs, ACBI2 and NR-11c, which utilize different linker strategies to achieve protein degradation in animal models. While a direct in-vivo comparison of a PROTAC with the specific this compound linker is not publicly available, the data presented for these structurally related compounds provide valuable insights into the in-vivo potential of this class of degraders.

Table 1: In-Vivo Efficacy of VHL-based PROTACs in Xenograft Models

PROTAC Target Protein Cancer Model Animal Model Dosing Regimen Tumor Growth Inhibition (TGI) Reference
ACBI2 SMARCA2A549 (Non-small cell lung cancer)Engrafted Mice80 mg/kg, oral, once dailySignificant tumor growth inhibition[1]
NR-11c p38αMammary TumorsMiceLocal administration (dose not specified)Induced p38α degradation in tumors[2][3]

Table 2: Pharmacodynamic and In-Vitro Data of VHL-based PROTACs

PROTAC Target Protein Cell Line In-Vitro DC50 In-Vivo Target Degradation Reference
ACBI2 SMARCA2RKO, NCI-H15681-13 nMDose-dependent SMARCA2 degradation in tumors[1]
NR-11c p38αMDA-MB-231Not specifiedSustained p38α downregulation at 24h post-treatment in tumors[2][4]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding the in-vivo validation of PROTACs. The following diagrams, generated using the DOT language, illustrate the key concepts.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-AHPC-Linker-Target Ligand) Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target->Ternary_Complex VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Promotes Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Marks for Degradation Degradation Target Protein Degradation Proteasome->Degradation Degrades

Caption: Mechanism of action for a VHL-based PROTAC utilizing an (S,R,S)-AHPC ligand.

InVivo_Workflow In-Vivo Xenograft Experimental Workflow cluster_preclinical Preclinical In-Vivo Study cluster_analysis Endpoint Analysis Cell_Culture 1. Tumor Cell Culture (e.g., A549, MCF-7) Implantation 2. Cell Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. PROTAC Administration (e.g., Oral, IP) Randomization->Dosing Monitoring 6. Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint TGI_Analysis Tumor Growth Inhibition (TGI) Calculation Monitoring->TGI_Analysis Tumor_Excision Tumor Excision Endpoint->Tumor_Excision PK_Analysis Pharmacokinetic (PK) Analysis (Blood/Tissue Drug Levels) Tumor_Excision->PK_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (Western Blot, IHC for Target Protein) Tumor_Excision->PD_Analysis

Caption: A typical workflow for evaluating the in-vivo efficacy of a PROTAC in a xenograft mouse model.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in-vivo studies. Below are generalized protocols for key experiments involved in the in-vivo characterization of PROTACs.

In-Vivo Xenograft Efficacy Study

This protocol outlines the steps for assessing the anti-tumor activity of a PROTAC in a subcutaneous xenograft model.

  • Animal Model and Cell Line:

    • Animals: Use immunodeficient mice (e.g., NOD-SCID, BALB/c nude), typically 6-8 weeks old. Allow for at least one week of acclimatization before the study begins.

    • Cell Line: Select a relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Tumor Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

    • Prepare the PROTAC formulation in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water for oral administration).

    • Administer the PROTAC at the specified dose and schedule (e.g., once daily oral gavage). The control group receives the vehicle only.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors and measure their final volume and weight.

    • Collect blood and tumor tissue for pharmacokinetic and pharmacodynamic analyses.

Pharmacodynamic Analysis (Western Blot)

This protocol describes how to measure the level of the target protein in tumor tissue to confirm PROTAC-mediated degradation.

  • Sample Preparation:

    • Homogenize the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature a specific amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.

Conclusion

The in-vivo validation of PROTACs synthesized with (S,R,S)-AHPC-based linkers is a critical step in their development as potential therapeutics. While direct comparative in-vivo data for the this compound linker is limited in the public domain, the successful in-vivo application of structurally related VHL-based PROTACs like ACBI2 and NR-11c underscores the promise of this chemical scaffold. The provided data, diagrams, and protocols offer a valuable resource for researchers designing and evaluating the next generation of protein-degrading drugs. The continued exploration of linker technology will be paramount in optimizing the in-vivo performance and therapeutic potential of PROTACs.

References

Benchmarking (S,R,S)-AHPC-Me-C6-NH2: A Comparative Guide to PROTAC® Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the (S,R,S)-AHPC-Me-C6-NH2 linker against other commercially available PROTAC® (Proteolysis Targeting Chimera) linkers. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes, this document aims to empower researchers in the rational design and selection of linkers for targeted protein degradation.

Introduction to PROTAC® Linkers

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

This compound is a commonly used building block in PROTAC synthesis, incorporating a von Hippel-Lindau (VHL) E3 ligase ligand attached to a 6-carbon alkyl (C6) chain with a terminal amine group (NH2) for conjugation to a POI ligand. This guide benchmarks the performance of this alkyl-based linker against other widely used linker classes, including polyethylene (B3416737) glycol (PEG) and more rigid linker structures.

Quantitative Performance Comparison

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables summarize representative data from studies on PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.

Table 1: Performance of VHL-based PROTACs with Alkyl-like Linkers Targeting IRAK4

Linker TypeE3 Ligase LigandTarget LigandCell LineDC50Dmax
Carbon LinkerVHLPF-06650833 analogPBMCs~3 µM~50%

Data synthesized from a study on IRAK4 degradation, which used a VHL-based PROTAC with a carbon linker. This serves as a proxy for the performance of an alkyl linker like the C6 chain in this compound.

Table 2: Performance of a CRBN-based PROTAC with a Rigid Linker Targeting IRAK4

Linker TypeE3 Ligase LigandTarget LigandCell LineDC50Dmax
Rigid LinkerCereblon (CRBN)UndisclosedUndisclosed3.2 nM>90%[1]

This comparison highlights that the choice of both the E3 ligase and the linker can dramatically impact the potency of the PROTAC. The rigid linker in conjunction with the CRBN E3 ligase resulted in a significantly more potent IRAK4 degrader compared to the VHL-based PROTAC with a flexible alkyl-like linker.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding PROTAC development. The following diagrams, created using Graphviz, illustrate the PROTAC mechanism of action, a relevant signaling pathway, and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Recognition & Degradation PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits Experimental_Workflow CellCulture 1. Cell Culture & PROTAC Treatment Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Immunoblot 6. Immunoblotting Transfer->Immunoblot Analysis 7. Data Analysis (DC50 & Dmax) Immunoblot->Analysis

References

The Strategic Utility of (S,R,S)-AHPC-Me-C6-NH2 in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. A key component in this design is the linker connecting the target protein binder to the E3 ligase ligand. This guide provides a comparative analysis of PROTACs utilizing the (S,R,S)-AHPC-Me-C6-NH2 linker element, focusing on its successful application in the development of antiviral agents.

Performance Comparison of VHL-Based PROTACs

The following table summarizes the anti-H1N1 activity of a series of oseltamivir-based PROTACs, which target the viral neuraminidase (NA) for degradation. The data is extracted from a key study by Xu et al. (2022) and highlights the performance of a PROTAC with a C6 alkyl linker, conceptually similar to one synthesized from this compound, in comparison to other linker variations.

Compound IDE3 Ligase LigandLinker CompositionLinker Length (atoms)Anti-H1N1 EC50 (µM)[1]
8e VHL Alkyl Chain 6 0.33 [2][3]
8dVHLAlkyl Chain50.41
8fVHLAlkyl Chain80.52
11VHLPEGylated70.61
17aVHLPEGylated10>50
17bVHLPEGylated13>50
5aCRBNAlkyl Chain31.25
5cCRBNAlkyl Chain50.83
5dCRBNAlkyl Chain60.76

Key Observations:

  • The VHL-based PROTAC with a 6-carbon alkyl linker (Compound 8e ) demonstrated the highest potency against the H1N1 influenza virus, with an EC50 of 0.33 µM.[2][3]

  • Variations in the alkyl chain length for VHL-based PROTACs showed that a 6-atom linker was optimal in this series.

  • PROTACs utilizing a PEGylated linker with the VHL ligand exhibited significantly lower antiviral activity.

  • CRBN-based PROTACs, while effective, did not achieve the same level of potency as the optimal VHL-based counterpart in this study.

Visualizing the PROTAC Mechanism and Experimental Workflow

To understand the process of PROTAC-mediated protein degradation and the methods used to evaluate it, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., Neuraminidase) Target->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (using this compound) Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Plaque_Assay Antiviral Activity Assay (Plaque Formation) Cell_Culture->Plaque_Assay Western_Blot Protein Degradation Assay (Western Blot) Cell_Culture->Western_Blot Data_Analysis Data Analysis (EC50 & Degradation %) Plaque_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of the oseltamivir-based PROTACs.

Synthesis of Oseltamivir-VHL PROTAC (General Procedure)

The synthesis of the oseltamivir-based PROTACs involves a multi-step process. A key step is the amide coupling of the VHL ligand-linker conjugate, such as this compound, with the oseltamivir (B103847) derivative.

  • Activation of Carboxylic Acid: The carboxylic acid on the oseltamivir derivative is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide).

  • Amide Coupling: The amine group of this compound is then added to the reaction mixture. The reaction is stirred at room temperature until completion, which is monitored by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Purification: The crude product is purified by flash column chromatography or preparative HPLC (High-Performance Liquid Chromatography) to yield the final PROTAC molecule. The structure and purity are confirmed by NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry).

Plaque Formation Assay for Antiviral Activity

This assay is used to determine the concentration of the PROTAC required to inhibit the replication of the influenza virus by 50% (EC50).

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are washed and then infected with a diluted solution of H1N1 influenza virus for 1 hour at 37°C.

  • PROTAC Treatment: After infection, the virus solution is removed, and the cells are overlaid with an agar (B569324) medium containing various concentrations of the PROTAC compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for the formation of plaques (zones of cell death caused by viral replication).

  • Plaque Visualization and Counting: The cells are fixed and stained with a solution like crystal violet. The plaques are then counted, and the percentage of plaque reduction compared to the vehicle control is calculated for each PROTAC concentration.

  • EC50 Determination: The EC50 value is calculated by plotting the percentage of plaque reduction against the log of the PROTAC concentration and fitting the data to a dose-response curve.[1]

Western Blot for Neuraminidase (NA) Degradation

This technique is employed to visualize and quantify the reduction in the target protein (neuraminidase) levels within the cells after treatment with the PROTAC.

  • Cell Treatment and Lysis: 293T cells are transfected with a plasmid expressing Flag-tagged neuraminidase. After a few hours, the cells are treated with different concentrations of the PROTAC or a vehicle control for a specified period (e.g., 24 hours). The cells are then washed and lysed to release the cellular proteins.[4]

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay kit (e.g., BCA assay) to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).[5]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the Flag-tagged NA protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP - Horseradish Peroxidase) that recognizes the primary antibody. A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

  • Image Acquisition and Analysis: The light signal is captured using an imaging system. The intensity of the bands corresponding to the NA protein and the loading control are quantified using densitometry software. The level of NA protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.[4][5]

References

A Comparative Structural Analysis of PROTAC-Induced Ternary Complexes: ARV-771 vs. MZ1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and biophysical characteristics of ternary complexes formed by two prominent Proteolysis Targeting Chimeras (PROTACs): ARV-771 and MZ1. Both are designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While ARV-771 is a pan-BET degrader synthesized from a derivative of (S,R,S)-AHPC-Me-C6-NH2, MZ1 shows a preference for the second bromodomain (BD2) of BRD4. This document aims to offer an objective comparison supported by available experimental and computational data to aid in the rational design and development of future PROTACs.

Overview of Compared PROTACs

FeatureARV-771MZ1
Target(s) Pan-BET (BRD2, BRD3, BRD4)BET proteins (with preference for BRD4)
E3 Ligase Recruited von Hippel-Lindau (VHL)von Hippel-Lindau (VHL)
VHL Ligand Origin Based on (S,R,S)-AHPC-MeBased on VH032
Known Ternary Complex Structure Computational ModelsX-ray Crystal Structure (PDB ID: 5T35)[1][2]

Structural Insights into Ternary Complex Formation

The formation of a stable ternary complex is a critical step for effective protein degradation. The structural arrangement of the PROTAC, the target protein, and the E3 ligase dictates the efficiency of ubiquitin transfer.

ARV-771 Ternary Complex (Computational Model)

As of the latest available data, an experimental crystal structure of the ARV-771-induced ternary complex has not been publicly released. However, computational modeling provides valuable insights into its probable conformation. These models suggest that ARV-771 can successfully bridge a BET bromodomain and VHL, facilitating their proximity. The linker in ARV-771 is designed to be of optimal length and flexibility to accommodate the formation of a productive ternary complex.

MZ1 Ternary Complex (Crystal Structure)

The crystal structure of the VHL:MZ1:BRD4-BD2 ternary complex (PDB ID: 5T35) provides a high-resolution view of the molecular interactions.[1][2] The structure reveals that MZ1 is "sandwiched" between VHL and BRD4-BD2, inducing new protein-protein interactions. The PROTAC's linker folds to facilitate specific intermolecular contacts, contributing to the stability and cooperativity of the complex.[2] This structure has been instrumental in understanding the principles of PROTAC-mediated protein degradation and serves as a benchmark for rational design.

Ternary_Complex_Formation cluster_ARV771 ARV-771 Ternary Complex (Conceptual) cluster_MZ1 MZ1 Ternary Complex (Crystal Structure) ARV-771 ARV-771 Ternary_Complex_A VHL-ARV-771-BET (Productive Complex) ARV-771->Ternary_Complex_A mediates VHL_A VHL VHL_A->Ternary_Complex_A recruits BET_A BET Protein BET_A->Ternary_Complex_A targets MZ1 MZ1 Ternary_Complex_M VHL-MZ1-BRD4-BD2 (Cooperative Complex) MZ1->Ternary_Complex_M mediates VHL_M VHL VHL_M->Ternary_Complex_M recruits BRD4_BD2 BRD4-BD2 BRD4_BD2->Ternary_Complex_M targets

Conceptual diagram of ternary complex formation by ARV-771 and MZ1.

Biophysical Characterization of Ternary Complexes

The stability and kinetics of ternary complex formation are key determinants of a PROTAC's efficacy. Various biophysical techniques are employed to quantify these parameters.

ParameterARV-771MZ1
Degradation Potency (DC50) < 1 nM for BET proteins in 22Rv1 cells~10-30 nM for BRD4 in HeLa cells
Binding Affinity (Kd) to BRD4-BD2 Not explicitly reported for the ternary complexBinary Kd (MZ1 to BRD4-BD2): ~4 nM (ITC)
Binding Affinity (Kd) to VHL Not explicitly reported for the ternary complexBinary Kd (MZ1 to VHL): ~66 nM (ITC)
Ternary Complex Kd (VHL:PROTAC:BRD4-BD2) Not explicitly reported~4 nM (ITC)
Cooperativity (α) Not explicitly reportedPositive cooperativity (α ≈ 22-26)
Ternary Complex Half-life (t1/2) Reported to have a long-lived ternary complex~130 seconds (SPR)

Key Findings from Biophysical Data:

  • Potency: ARV-771 demonstrates very high potency in cell-based degradation assays, with DC50 values in the sub-nanomolar range.

  • Cooperativity: MZ1 exhibits significant positive cooperativity in forming a ternary complex with VHL and BRD4-BD2. This means that the binding of one protein partner to the PROTAC enhances the binding of the other, leading to a more stable complex.[3] The high cooperativity of MZ1 is a key factor in its selective and efficient degradation of BRD4. While not explicitly quantified for ARV-771 in the available literature, its high potency suggests it also likely forms a stable and cooperative ternary complex.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are generalized protocols for key biophysical assays used in the characterization of PROTAC-induced ternary complexes.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol for Ternary Complex Analysis:

  • Protein Preparation: Express and purify the VHL-ElonginB-ElonginC (VBC) complex and the target bromodomain (e.g., BRD4-BD2).

  • Sample Preparation:

    • Syringe: Prepare a solution of the VBC complex at a concentration approximately 10-fold higher than the expected Kd.

    • Cell: Prepare a solution of the PROTAC (e.g., MZ1) and the bromodomain at concentrations that ensure the formation of the binary complex.

  • Titration: Titrate the VBC complex from the syringe into the cell containing the PROTAC-bromodomain binary complex.

  • Data Analysis: Analyze the resulting heat changes to determine the thermodynamic parameters of ternary complex formation.

Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics of binding, including the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).

Protocol for Ternary Complex Analysis:

  • Immobilization: Immobilize the VHL E3 ligase onto the sensor chip surface.

  • Analyte Preparation: Prepare a series of dilutions of the target bromodomain pre-incubated with a constant concentration of the PROTAC.

  • Injection: Inject the analyte solutions over the immobilized VHL surface.

  • Data Analysis: Monitor the change in the SPR signal to determine the kon, koff, and Kd of the ternary complex formation. Single-cycle kinetics may be required for high-affinity and slow-dissociating complexes.

Experimental_Workflow Start PROTAC Characterization Protein_Expression Protein Expression & Purification (VHL, Target Protein) Start->Protein_Expression Cell-based_Assays Cell-based Degradation Assays - Potency (DC50) - Selectivity Start->Cell-based_Assays ITC Isothermal Titration Calorimetry (ITC) - Thermodynamics (Kd, ΔH) - Cooperativity (α) Protein_Expression->ITC SPR Surface Plasmon Resonance (SPR) - Kinetics (kon, koff) - Affinity (Kd) Protein_Expression->SPR X-ray_Crystallography X-ray Crystallography / Cryo-EM - 3D Structure of Ternary Complex Protein_Expression->X-ray_Crystallography Data_Analysis Comparative Data Analysis ITC->Data_Analysis SPR->Data_Analysis X-ray_Crystallography->Data_Analysis Cell-based_Assays->Data_Analysis End Rational PROTAC Design Data_Analysis->End

General workflow for the structural and biophysical characterization of PROTACs.

Conclusion

Both ARV-771 and MZ1 are highly effective BET protein degraders that function through the formation of a ternary complex with the VHL E3 ligase. The detailed structural and biophysical data available for the MZ1-induced ternary complex has provided a foundational understanding of the molecular principles governing PROTAC efficacy and selectivity. While a high-resolution experimental structure for the ARV-771 ternary complex is not yet available, its remarkable potency in cellular assays suggests it also forms a highly stable and productive complex.

For researchers in drug development, the comparison of these two molecules highlights several key considerations for rational PROTAC design:

  • Linker Optimization: The length, rigidity, and chemical composition of the linker are critical for achieving optimal ternary complex formation and can influence cooperativity and selectivity.

  • Induced Protein-Protein Interactions: Successful PROTACs often induce new, favorable interactions between the target protein and the E3 ligase, which contribute significantly to the stability of the ternary complex.

  • Biophysical Characterization: A thorough biophysical assessment, including ITC and SPR, is essential to understand the thermodynamics and kinetics of ternary complex formation and to guide the optimization of PROTAC candidates.

Future studies providing an experimental structure of the ARV-771 ternary complex will be invaluable for further refining our understanding of how to design highly potent and selective protein degraders.

References

Safety Operating Guide

Personal protective equipment for handling (S,R,S)-AHPC-Me-C6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (S,R,S)-AHPC-Me-C6-NH2, a chemical used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] While the Safety Data Sheet (SDS) from some suppliers may classify this compound as non-hazardous, its use in developing biologically active molecules necessitates a cautious approach.[3] Adherence to the following procedures is essential for ensuring laboratory safety and proper environmental disposal.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is recommended to minimize exposure, especially when handling the compound in powder form.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Disposable Respirator (e.g., N95)Recommended for low-risk activities. For operations with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[4]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated.[4]
Body Protection Disposable Coveralls or Lab CoatA dedicated lab coat or disposable coveralls should be worn over personal clothing to protect against splashes and dust.[4]
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles for a complete seal around the eyes. A face shield can provide additional protection.[4]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area.[4]

Operational Plan for Handling

A systematic workflow is critical for safely handling this compound, from preparation to post-handling procedures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare Designated Workspace (e.g., Fume Hood) prep_ppe 2. Don Appropriate PPE prep_area->prep_ppe prep_waste 3. Prepare Labeled Waste Containers prep_ppe->prep_waste weigh 4. Weigh Compound in a Ventilated Enclosure prep_waste->weigh dissolve 5. Dissolve Compound weigh->dissolve decon 6. Decontaminate Surfaces and Equipment dissolve->decon doff_ppe 7. Doff PPE Correctly decon->doff_ppe dispose 8. Dispose of Waste doff_ppe->dispose

Handling Workflow Diagram

Experimental Protocols

Weighing and Aliquoting:

  • Perform all manipulations of the solid compound within a chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.

  • Use anti-static weighing paper or a weighing boat.

  • Handle the powder gently to avoid creating dust.

  • Close the primary container immediately after use.

Dissolution:

  • Consult the product data sheet for solubility information. This compound is soluble in DMSO.[2]

  • Add the solvent to the vial containing the compound slowly to avoid splashing.

  • If necessary, use sonication or gentle vortexing to ensure complete dissolution.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for organic or amine waste.[6] Do not pour down the drain.[7]

  • Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste must be handled by a licensed hazardous waste disposal company.[5][6]

  • Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[6]

  • Ensure all waste containers are securely sealed and stored in a cool, well-ventilated area away from incompatible materials while awaiting pickup.[6]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.